molecular formula C15H22O3 B15591792 1,10:4,5-Diepoxy-7(11)-germacren-8-one

1,10:4,5-Diepoxy-7(11)-germacren-8-one

Cat. No.: B15591792
M. Wt: 250.33 g/mol
InChI Key: GTHJHHZMCSHKDZ-XQLPTFJDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a useful research compound. Its molecular formula is C15H22O3 and its molecular weight is 250.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

(1R,4S,6S,11S)-1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one

InChI

InChI=1S/C15H22O3/c1-9(2)10-7-13-14(3,18-13)6-5-12-15(4,17-12)8-11(10)16/h12-13H,5-8H2,1-4H3/t12-,13-,14+,15-/m0/s1

InChI Key

GTHJHHZMCSHKDZ-XQLPTFJDSA-N

Origin of Product

United States

Foundational & Exploratory

Spectroscopic and Structural Elucidation of 1,10:4,5-Diepoxy-7(11)-germacren-8-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the natural product 1,10:4,5-Diepoxy-7(11)-germacren-8-one, a sesquiterpenoid of interest in phytochemical and pharmacological research. This document compiles available mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy data to facilitate its identification and characterization. Detailed experimental protocols for spectroscopic analysis are also presented, alongside a logical workflow for its isolation and analysis.

Introduction

This compound is a sesquiterpenoid compound that has been isolated from various plant sources, including Isodon adenantha and Curcuma aeruginosa.[1] As a member of the germacrane (B1241064) class of natural products, it possesses a characteristic ten-membered ring system, which is of significant interest for its potential biological activities. The precise structural elucidation of this molecule is fundamental for further research into its pharmacological properties and potential applications in drug development. This guide serves as a central repository for its spectroscopic signature.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₅H₂₂O₃ChemSrc
Molecular Weight 250.34 g/mol Sigma-Aldrich
CAS Number 32179-18-3Sigma-Aldrich
Appearance Off-white SolidInferred from supplier data
Storage Temperature 2-8 °CSigma-Aldrich

Spectroscopic Data

Mass Spectrometry (MS)

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule. For this compound, the following mass-to-charge ratio has been reported:

Ionm/z (Observed)
[M+H]⁺250.165

This value is consistent with the molecular formula C₁₅H₂₂O₃.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Chemical Shift Ranges:

Proton TypeExpected Chemical Shift (ppm)
Methyl groups (CH₃)0.8 - 1.8
Methylene groups (CH₂)1.0 - 2.5
Methine groups (CH)1.5 - 3.0
Protons on epoxide rings2.5 - 3.5
Olefinic protons4.5 - 5.5

Expected ¹³C NMR Chemical Shift Ranges:

Carbon TypeExpected Chemical Shift (ppm)
Methyl groups (CH₃)15 - 30
Methylene groups (CH₂)20 - 45
Methine groups (CH)30 - 60
Carbons in epoxide rings50 - 70
Olefinic carbons110 - 150
Carbonyl carbon (C=O)190 - 210
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. Based on the structure of this compound, the following characteristic absorption bands are expected:

Functional GroupExpected Absorption Range (cm⁻¹)
C-H (alkane) stretching2850 - 3000
C=O (ketone) stretching1680 - 1725
C-O-C (epoxide) stretching1250 (asymmetric) and 810-950 (symmetric)
C=C (alkene) stretching1640 - 1680

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for sesquiterpenoids like this compound.

Isolation of the Compound

A general workflow for the isolation of this compound from a plant source such as Curcuma aeruginosa is as follows:

G A Plant Material (e.g., Curcuma aeruginosa rhizomes) B Drying and Grinding A->B C Solvent Extraction (e.g., with hexane (B92381) or ethyl acetate) B->C D Crude Extract C->D E Column Chromatography (Silica Gel) D->E F Fraction Collection E->F G Thin Layer Chromatography (TLC) Analysis F->G H Further Purification (e.g., Preparative HPLC) G->H Combine and purify active fractions I Pure this compound H->I

Figure 1. General workflow for the isolation of this compound.
Mass Spectrometry

  • Instrumentation : A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended.

  • Ionization Source : Electrospray ionization (ESI) in positive ion mode is suitable for this compound.

  • Sample Preparation : The purified compound is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 µg/mL.

  • Data Acquisition : Data is acquired over a mass range of m/z 100-1000.

NMR Spectroscopy
  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

  • Solvent : Deuterated chloroform (B151607) (CDCl₃) is a common solvent for sesquiterpenoids.

  • Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of the deuterated solvent.

  • Experiments : A standard suite of 1D and 2D NMR experiments should be performed:

    • ¹H NMR

    • ¹³C NMR

    • Correlation Spectroscopy (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

    • Nuclear Overhauser Effect Spectroscopy (NOESY) for stereochemical analysis.

Infrared Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation : The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or as a KBr pellet.

  • Data Acquisition : Spectra are typically recorded from 4000 to 400 cm⁻¹.

Logical Relationships in Spectroscopic Analysis

The process of elucidating the structure of an unknown compound from its spectroscopic data follows a logical progression.

G MS Mass Spectrometry (MS) MolFormula Determine Molecular Formula MS->MolFormula IR Infrared (IR) Spectroscopy FuncGroups Identify Functional Groups IR->FuncGroups NMR_1D 1D NMR (¹H, ¹³C) CH_Framework Identify C-H Framework NMR_1D->CH_Framework NMR_2D 2D NMR (COSY, HSQC, HMBC) Connectivity Establish Connectivity NMR_2D->Connectivity Stereochem Determine Stereochemistry (NOESY) NMR_2D->Stereochem NOESY Structure Propose Structure MolFormula->Structure FuncGroups->Structure CH_Framework->Connectivity Connectivity->Structure Stereochem->Structure

Figure 2. Logical workflow for structure elucidation using spectroscopic data.

Conclusion

The spectroscopic data presented in this guide provides a foundational reference for the identification and characterization of this compound. While a complete set of assigned NMR data remains to be published in a consolidated source, the information provided herein, in conjunction with the detailed experimental protocols, will aid researchers in confirming the presence of this compound in natural extracts and in pursuing further studies into its biological and chemical properties. As research on this and related sesquiterpenoids continues, this guide will serve as a valuable resource for the scientific community.

References

Biosynthesis of 1,10:4,5-Diepoxy-7(11)-germacren-8-one in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative biosynthetic pathway of 1,10:4,5-Diepoxy-7(11)-germacren-8-one, a sesquiterpenoid isolated from plants such as Isodon adenantha and Artemisia pallens. Due to the limited direct research on its specific biosynthesis, this document outlines a proposed pathway based on established principles of sesquiterpene synthesis, involving terpene synthases and cytochrome P450 monooxygenases. Detailed experimental protocols for the elucidation of this pathway, from gene discovery to metabolite characterization, are provided. This guide serves as a foundational resource for researchers investigating the biosynthesis of this and related bioactive sesquiterpenoids for potential applications in drug development.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to originate from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), generated through the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways.

Step 1: Formation of Farnesyl Pyrophosphate (FPP)

Geranyl pyrophosphate (GPP) synthase catalyzes the condensation of IPP and DMAPP to form geranyl pyrophosphate (GPP). Subsequently, farnesyl pyrophosphate synthase (FPPS) catalyzes the addition of another IPP molecule to GPP, yielding the central C15 precursor for all sesquiterpenoids, farnesyl pyrophosphate (FPP).

Step 2: Cyclization to Germacrene A

The first committed step in the biosynthesis of the germacrane (B1241064) skeleton is the cyclization of FPP, catalyzed by a specific sesquiterpene synthase. For the biosynthesis of many germacrane-type sesquiterpenoids, this enzyme is germacrene A synthase (GAS).[1][2] GAS facilitates the complex intramolecular cyclization of the linear FPP molecule to form the characteristic 10-membered ring of germacrene A.

Step 3: Sequential Oxidation by Cytochrome P450 Monooxygenases (CYPs)

Following the formation of the germacrene A scaffold, a series of oxidative modifications are required to produce this compound. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs), a large and diverse family of enzymes known for their role in the functionalization of terpenoid backbones.[3][4] While the specific CYPs involved in this pathway have not yet been characterized, the required transformations suggest the action of at least two different P450 enzymes.

  • Epoxidation: Two separate epoxidation events are necessary: one at the C1-C10 double bond and another at the C4-C5 double bond. It is plausible that a single, promiscuous CYP could catalyze both epoxidations, or that two distinct CYPs are involved.

  • Hydroxylation and Oxidation: The formation of the ketone at C8 likely proceeds through an initial hydroxylation of the germacrene ring at this position, followed by the oxidation of the resulting alcohol to a ketone. This two-step process is a common catalytic function of plant CYPs.

The precise order of these oxidative steps is currently unknown and requires experimental elucidation.

Biosynthetic Pathway of this compound cluster_0 Core Pathway IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP GermacreneA Germacrene A FPP->GermacreneA GAS Intermediate1 Epoxy-germacrene derivative GermacreneA->Intermediate1 CYP450 (Epoxidase) Intermediate2 Diepoxy-germacrenol derivative Intermediate1->Intermediate2 CYP450 (Epoxidase/Hydroxylase) FinalProduct This compound Intermediate2->FinalProduct CYP450 (Oxidase)

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of published quantitative data on the concentration of this compound in Isodon adenantha or other plant sources. The following table is provided as a template for researchers to document their findings.

Plant SpeciesTissueDevelopmental StageConcentration (µg/g dry weight)Method of QuantificationReference
Isodon adenanthaLeavesFloweringData to be determinedGC-MS/LC-MS
Isodon adenanthaStemsFloweringData to be determinedGC-MS/LC-MS
Isodon adenanthaRootsFloweringData to be determinedGC-MS/LC-MS
Artemisia pallensAerial partsVegetativeData to be determinedGC-MS/LC-MS

Experimental Protocols

This section provides detailed methodologies for the key experiments required to elucidate and characterize the biosynthetic pathway of this compound.

Plant Material and Metabolite Extraction

Objective: To extract total secondary metabolites from Isodon adenantha for analysis and isolation of the target compound.

Protocol:

  • Harvesting and Preparation: Collect fresh aerial parts (leaves and stems) of Isodon adenantha. Immediately freeze the material in liquid nitrogen and lyophilize to dryness. Grind the dried tissue into a fine powder.

  • Solvent Extraction:

    • Macerate 10 g of the dried plant powder in 100 mL of 80% (v/v) methanol (B129727) with sonication for 30 minutes at room temperature.

    • Centrifuge the mixture at 4,000 x g for 15 minutes and collect the supernatant.

    • Repeat the extraction process twice more with the plant residue.

    • Pool the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Partitioning:

    • Resuspend the dried extract in 100 mL of distilled water.

    • Perform sequential partitioning with an equal volume of n-hexane, followed by ethyl acetate (B1210297), and finally n-butanol.

    • The target sesquiterpenoid is expected to be in the ethyl acetate fraction. Evaporate this fraction to dryness.

Isolation and Structural Elucidation

Objective: To purify this compound and confirm its structure.

Protocol:

  • Chromatographic Separation:

    • Subject the dried ethyl acetate fraction to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.

    • Monitor the fractions by thin-layer chromatography (TLC) and pool those containing compounds with similar Rf values.

    • Further purify the relevant fractions using high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient.

  • Structural Elucidation:

    • Analyze the purified compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) to determine its chemical structure.

    • Confirm the molecular weight and elemental composition using High-Resolution Mass Spectrometry (HR-MS).

Gene Discovery: Transcriptome Mining

Objective: To identify candidate genes for germacrene A synthase (GAS) and cytochrome P450s (CYPs) from Isodon adenantha.

Protocol:

  • RNA Extraction and Sequencing:

    • Extract total RNA from young leaves of Isodon adenantha using a suitable plant RNA extraction kit.

    • Prepare a cDNA library and perform high-throughput RNA sequencing (RNA-Seq).

  • Bioinformatic Analysis:

    • Assemble the transcriptome de novo.

    • Perform a BLAST search of the assembled transcriptome against known plant terpene synthase and CYP sequences to identify putative GAS and CYP candidates.

    • Analyze the expression profiles of the candidate genes to identify those that are highly expressed in tissues where the target compound accumulates.

Heterologous Expression and Enzyme Assays

Objective: To functionally characterize the candidate GAS and CYP enzymes.

Protocol for GAS:

  • Cloning and Expression:

    • Clone the full-length coding sequence of the candidate GAS into a yeast expression vector (e.g., pESC-URA).

    • Transform the construct into a suitable Saccharomyces cerevisiae strain.

  • In vivo Assay:

    • Culture the transformed yeast in an appropriate medium to induce protein expression.

    • Overlay the culture with dodecane (B42187) to capture volatile products.

    • After incubation, collect the dodecane layer and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) for the presence of germacrene A.

Protocol for CYPs:

  • Cloning and Co-expression:

    • Clone the candidate CYP and a cytochrome P450 reductase (CPR) from Isodon adenantha or a model plant into a dual-expression yeast vector.

    • Transform the construct into a yeast strain engineered to produce germacrene A (from the previous step).

  • In vivo Assay:

    • Culture the co-transformed yeast and induce protein expression.

    • Extract the culture with ethyl acetate.

    • Analyze the extract by GC-MS or LC-MS for the conversion of germacrene A into more oxidized products, including the target diepoxy-germacrenone.

Experimental Workflow cluster_1 Metabolite Analysis cluster_2 Gene Discovery and Functional Characterization PlantMaterial Plant Material (Isodon adenantha) Extraction Extraction PlantMaterial->Extraction Purification Purification (CC, HPLC) Extraction->Purification Structure Structural Elucidation (NMR, MS) Purification->Structure RNASeq RNA Extraction & Sequencing Transcriptome Transcriptome Assembly RNASeq->Transcriptome GeneMining Candidate Gene Identification (BLAST) Transcriptome->GeneMining Cloning Cloning into Expression Vector GeneMining->Cloning YeastExpression Heterologous Expression in Yeast Cloning->YeastExpression EnzymeAssay Enzyme Assay (GC-MS, LC-MS) YeastExpression->EnzymeAssay

Caption: General experimental workflow for pathway elucidation.

Signaling Pathways and Logical Relationships

The biosynthesis of specialized metabolites like this compound is often regulated by complex signaling networks in plants, frequently triggered by developmental cues or environmental stresses such as herbivory or pathogen attack. Jasmonic acid (JA) signaling is a well-established pathway for inducing the expression of terpene synthase and CYP genes.

Regulatory Pathway cluster_3 Regulatory Cascade Stress Biotic/Abiotic Stress JA Jasmonic Acid (JA) Signaling Stress->JA TFs Transcription Factors (e.g., MYC2) JA->TFs GeneExpression Upregulation of Biosynthetic Genes (GAS, CYPs) TFs->GeneExpression Metabolite Production of this compound GeneExpression->Metabolite

Caption: Simplified stress-response regulatory pathway.

Conclusion

The biosynthesis of this compound presents a compelling area of research in plant specialized metabolism. While the precise enzymatic steps are yet to be fully elucidated, the proposed pathway, initiated by germacrene A synthase and followed by a series of cytochrome P450-mediated oxidations, provides a solid framework for future investigation. The experimental protocols detailed in this guide offer a systematic approach to identify the involved genes, characterize the corresponding enzymes, and ultimately reconstruct the biosynthetic pathway. A thorough understanding of this pathway will not only contribute to our fundamental knowledge of plant biochemistry but also pave the way for the metabolic engineering of this and other valuable sesquiterpenoids for pharmaceutical and other applications.

References

"1,10:4,5-Diepoxy-7(11)-germacren-8-one" CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 1,10:4,5-Diepoxy-7(11)-germacren-8-one

This technical guide provides a comprehensive overview of the sesquiterpenoid this compound, including its chemical properties, biological activity, and relevant experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Information

Chemical Name: this compound

CAS Number: 32179-18-3

Molecular Formula: C15H22O3

Molecular Weight: 250.33 g/mol

Class: Sesquiterpenoid

This compound is a natural product that has been isolated from various plant sources, including Isodon adenantha and Curcuma aeruginosa[1]. Sesquiterpenoids are a class of terpenes that consist of three isoprene (B109036) units and are known for their diverse and potent biological activities.

Physicochemical Properties

PropertyValue
Molecular Formula C15H22O3
Molecular Weight 250.33
Appearance Not explicitly stated in reviewed literature
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone

Biological Activity

Research indicates that this compound is a constituent of plant extracts that exhibit cytotoxic properties against various cancer cell lines. A study on the metabolites of Curcuma aeruginosa identified a group of compounds with a mass-to-charge ratio (m/z) of 250.165, which includes this compound, as being associated with toxicity activity.

Extracts of Curcuma aeruginosa, which contain this and other sesquiterpenes, have demonstrated cytotoxic effects. For instance, the n-hexane and chloroform fractions of C. aeruginosa rhizome extract showed cytotoxic activity against MCF-7 (breast carcinoma) and Ca-ski (cervical carcinoma) cell lines, with IC50 values less than 100 µg/mL[2][3]. Another study on methanol (B129727) extracts of C. aeruginosa reported cytotoxicity against A-549 (human lung adenocarcinoma) and HeLa (cervical cancer) cells, with the mechanism of action involving the induction of apoptosis through caspase-dependent pathways[4].

While these studies highlight the potential of plant extracts containing this compound, specific IC50 values for the purified compound have not been detailed in the reviewed literature. Further research is required to elucidate the individual contribution of this sesquiterpenoid to the observed cytotoxic effects.

Experimental Protocols

Isolation of this compound from Curcuma aeruginosa

The following is a generalized workflow for the isolation of sesquiterpenoids from plant material, based on common phytochemical practices.

Figure 1. General workflow for the isolation of this compound.
Cytotoxicity Evaluation using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Culture medium appropriate for the cell line

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) in 100 µL of culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).

  • Incubation with Compound: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can also be used.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

G A Seed cells in 96-well plate B Incubate for 24h (Cell attachment) A->B C Treat with compound (various concentrations) B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h (Formazan formation) E->F G Add solubilization solution F->G H Read absorbance (570 nm) G->H I Calculate IC50 H->I

Figure 2. Experimental workflow for the MTT cytotoxicity assay.

Signaling Pathways

The precise signaling pathways through which this compound exerts its cytotoxic effects have not been fully elucidated in the available literature. However, studies on the crude extracts of Curcuma aeruginosa suggest that the mode of cell death is apoptosis, which is mediated by caspase-dependent pathways[4]. Further investigation is necessary to identify the specific molecular targets and signaling cascades modulated by the pure compound.

Conclusion

This compound is a sesquiterpenoid with potential as a cytotoxic agent. It is found in plants that have been shown to have anti-cancer properties. While the cytotoxic activity of extracts containing this compound has been demonstrated, further studies on the purified compound are needed to determine its specific potency and to fully understand its mechanism of action and its effects on cellular signaling pathways. The experimental protocols outlined in this guide provide a framework for future research in this area.

References

A Comprehensive Technical Review of 1,10:4,5-Diepoxy-7(11)-germacren-8-one: A Sesquiterpenoid with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a naturally occurring sesquiterpenoid that has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the existing literature on this compound, focusing on its chemical properties, natural sources, isolation methods, and biological activities, with a particular emphasis on its cytotoxic effects. The information is presented to aid researchers and drug development professionals in their exploration of this promising natural product.

Chemical and Physical Properties

This compound is a germacrane-type sesquiterpenoid characterized by the presence of two epoxide rings. Its chemical structure and properties are summarized in the table below.

PropertyValue
Chemical Formula C₁₅H₂₂O₃
Molecular Weight 250.34 g/mol
IUPAC Name (1R,4S,5S,10S)-1,4-Epoxy-10-methyl-7-(propan-2-ylidene)-4,5-epoxycyclodecan-2-one
CAS Number 32179-18-3
Appearance Not specified in literature
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1]

Natural Occurrence and Isolation

This compound has been identified as a constituent of several plant species, most notably from the genera Isodon and Curcuma.

Natural Sources:

  • Isodon adenantha : This compound has been reported to be isolated from the herbs of Isodon adenantha.[2][3][4]

  • Curcuma aeruginosa : Metabolite profiling of Curcuma aeruginosa (Temu Ireng) has identified (1α,4β,5α,10β) 1,10: 4,5- diepoxy-7(11)-germacren-8-one as a component linked to the plant's toxicity.

Experimental Protocol: Isolation from Curcuma aeruginosa

While a specific protocol for the isolation of pure this compound is not detailed in the reviewed literature, a general methodology for the isolation of sesquiterpenoids from Curcuma aeruginosa rhizomes can be outlined as follows. This protocol is based on common phytochemical isolation techniques.

Workflow for Sesquiterpenoid Isolation

G start Dried and Powdered Curcuma aeruginosa Rhizomes extraction Maceration with Organic Solvent (e.g., Ethanol) start->extraction filtration Filtration and Concentration extraction->filtration partition Solvent-Solvent Partitioning (e.g., n-hexane, ethyl acetate) filtration->partition chromatography Column Chromatography (Silica Gel) partition->chromatography fractionation Fraction Collection chromatography->fractionation purification Preparative TLC or HPLC fractionation->purification isolated_compound Isolated this compound purification->isolated_compound G compound This compound cell Cancer Cell compound->cell stress Induction of Cellular Stress cell->stress caspase8 Caspase-8 Activation stress->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis G start Germacrone Precursor epoxidation1 First Stereoselective Epoxidation start->epoxidation1 intermediate Mono-epoxide Intermediate epoxidation1->intermediate epoxidation2 Second Stereoselective Epoxidation intermediate->epoxidation2 product This compound epoxidation2->product

References

In-depth Technical Guide: 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

COMPOUND IDENTIFIED: 1,10:4,5-Diepoxy-7(11)-germacren-8-one is a sesquiterpenoid natural product.

SOURCE: This compound has been isolated from Isodon adenantha, a plant belonging to the Labiatae family.[1][2] It has also been identified as a metabolite in Curcuma aeruginosa (Temu Ireng), a member of the Zingiberaceae family.

DISCOVERY & HISTORY: The initial discovery and detailed history of this compound are not well-documented in readily available scientific literature. While the compound is known and offered by commercial suppliers, the primary publication detailing its initial isolation and characterization could not be retrieved through extensive searches.

Chemical and Physical Properties

Below is a summary of the known chemical and physical properties of this compound.

PropertyValue
CAS Number 32179-18-3
Molecular Formula C₁₅H₂₂O₃
Molecular Weight 250.34 g/mol
IUPAC Name (1R,4S,6S,11S)-1,6-dimethyl-9-(propan-2-ylidene)-5,12-dioxatricyclo[9.1.0.0⁴,⁶]dodecan-8-one
Compound Type Sesquiterpenoid
Storage Temperature 2-8°C

Experimental Data

Detailed experimental data, including comprehensive spectroscopic analysis (NMR, IR, MS) from the original structure elucidation, is not available in the public domain. Commercial suppliers may offer certificates of analysis with some of this information upon purchase.

Biological Activity

Preliminary studies suggest potential biological activities for this compound, although in-depth investigations are not widely published.

Toxicity and Cytotoxicity: The compound has been identified in studies investigating the toxicity of metabolites from Curcuma aeruginosa. One study using an in silico model predicted it to be a potential carcinogen. Another study on the metabolite profile of Curcuma aeruginosa in relation to its toxicity included this compound in a group of metabolites that positively correlated with toxic activity. However, specific quantitative data, such as IC₅₀ values against cell lines, from these studies are not provided in the available literature.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, or biological evaluation of this compound are not described in the accessible scientific literature. General methods for the isolation of sesquiterpenoids from plant material typically involve the following workflow.

General Isolation Workflow for Sesquiterpenoids from Plant Material:

G start Dried Plant Material (e.g., Isodon adenantha) extraction Solvent Extraction (e.g., Ethanol, Methanol, Chloroform) start->extraction filtration Filtration and Concentration (Rotary Evaporation) extraction->filtration crude_extract Crude Extract filtration->crude_extract partition Solvent Partitioning (e.g., Hexane/Methanol) crude_extract->partition fractionation Column Chromatography (Silica Gel, Sephadex) partition->fractionation fractions Fractions Collected fractionation->fractions purification Further Purification (e.g., HPLC, Prep-TLC) fractions->purification pure_compound Pure this compound purification->pure_compound analysis Structure Elucidation (NMR, MS, IR, X-ray) pure_compound->analysis

Caption: A generalized workflow for the isolation and purification of sesquiterpenoids from plant sources.

Signaling Pathways

There is currently no information available in the scientific literature regarding the specific signaling pathways modulated by this compound. Research into its biological activities would be required to elucidate any such mechanisms.

Future Research Directions

The lack of detailed public information on this compound presents several opportunities for future research:

  • Re-isolation and Full Spectroscopic Characterization: A thorough phytochemical investigation of Isodon adenantha to re-isolate and fully characterize the compound using modern spectroscopic techniques would be invaluable.

  • Total Synthesis: The development of a synthetic route would provide a reliable source of the compound for extensive biological testing.

  • Biological Screening: A comprehensive evaluation of its cytotoxic, anti-inflammatory, antimicrobial, and other biological activities could uncover its therapeutic potential.

  • Mechanism of Action Studies: Should any significant biological activity be identified, subsequent research could focus on elucidating the underlying molecular mechanisms and signaling pathways.

Logical Relationship for Future Research:

G A Isolation & Characterization or Total Synthesis B Confirmation of Structure & Supply of Material A->B C Broad Biological Screening B->C D Identification of 'Hit' Activity C->D E Mechanism of Action Studies D->E F Target Identification & Signaling Pathway Analysis E->F

Caption: A logical progression for future research on this compound.

References

Unveiling the Bioactive Potential of 1,10:4,5-Diepoxy-7(11)-germacren-8-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a naturally occurring sesquiterpenoid belonging to the germacrane (B1241064) class. This complex molecule has been isolated from various plant species, including Isodon adenantha and Curcuma aeruginosa. Preliminary studies on extracts containing this compound have suggested a range of biological activities, with particular interest in its potential cytotoxic and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound, with a focus on its potential therapeutic applications. While direct quantitative data and detailed experimental protocols for the isolated compound are limited in publicly available literature, this guide synthesizes the existing information on related compounds and extracts to provide a framework for future research and development.

Cytotoxic and Anticancer Activity

While specific studies detailing the cytotoxic effects of isolated this compound are not extensively documented, research on plant extracts containing this sesquiterpenoid indicates a potential for anticancer activity.

A study investigating the chemical composition of ethanol (B145695) extracts from ten accessions of Curcuma aeruginosa rhizomes identified this compound as one of the constituents. The study reported that these extracts exhibited cytotoxic activity against the MCF-7 human breast adenocarcinoma cell line. This suggests that this compound may contribute to the observed cytotoxicity of the extract. However, without testing the isolated compound, it is not possible to definitively attribute the activity to this specific molecule or to determine its potency.

Table 1: Summary of Inferred Cytotoxic Activity

Compound/ExtractCell LineActivity
Curcuma aeruginosa extract (containing this compound)MCF-7 (Human breast adenocarcinoma)Cytotoxic
Experimental Protocols

To robustly assess the cytotoxic and anticancer potential of this compound, the following experimental workflow is recommended:

experimental_workflow_cytotoxicity cluster_isolation Compound Isolation & Purification cluster_assay In Vitro Cytotoxicity Assays cluster_mechanism Mechanism of Action Studies Isolation Isolation from Plant Source (e.g., Curcuma aeruginosa) Purification Chromatographic Purification (e.g., HPLC) Isolation->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cell_Culture Culture of Cancer Cell Lines (e.g., MCF-7, HeLa, A549) and Normal Cell Lines (e.g., MCF-10A) Characterization->Cell_Culture MTT_Assay MTT or SRB Assay for Cell Viability Cell_Culture->MTT_Assay IC50 Determination of IC50 Values MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI Staining) IC50->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Western_Blot Western Blot for Apoptotic and Cell Cycle Proteins Apoptosis_Assay->Western_Blot Cell_Cycle->Western_Blot

Caption: A typical experimental workflow for evaluating the cytotoxic activity of a natural product.

A standard protocol for assessing cytotoxicity using the MTT assay is as follows:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) and a non-cancerous control cell line in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of purified this compound (typically ranging from 0.1 to 100 µM) for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity

The germacrane sesquiterpenoid scaffold is associated with anti-inflammatory properties, often through the modulation of key inflammatory pathways. While direct experimental evidence for this compound is not yet available, a US patent for anti-inflammatory and anti-allergy extracts from nettle lists a compound with a similar chemical formula and mass, suggesting its potential role in mediating anti-inflammatory responses.

The primary mechanism by which many sesquiterpenoids exert their anti-inflammatory effects is through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_inhibition Potential Inhibition LPS LPS IKK IKK Activation LPS->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) Translocation to Nucleus IkB->NFkB Gene_Expression Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB->Gene_Expression Compound 1,10:4,5-Diepoxy-7(11)- germacren-8-one Compound->IkB Inhibition

Caption: The NF-κB signaling pathway and the potential point of inhibition by the compound.

Experimental Protocols

To investigate the anti-inflammatory activity of this compound, the following experimental approaches are recommended:

1. Nitric Oxide (NO) Production Assay in Macrophages:

  • Cell Culture: Culture RAW 264.7 murine macrophages in 96-well plates.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the purified compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: Measure the amount of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.

  • Data Analysis: Determine the inhibitory effect of the compound on NO production.

2. Pro-inflammatory Cytokine Measurement:

  • Cell Treatment: Treat RAW 264.7 cells with the compound and LPS as described above.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using enzyme-linked immunosorbent assay (ELISA) kits.

  • Data Analysis: Quantify the reduction in cytokine secretion in the presence of the compound.

3. Western Blot Analysis for NF-κB Pathway Proteins:

  • Cell Lysis: Lyse the treated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, IκBα, p65).

  • Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands and quantify their expression levels.

Conclusion and Future Directions

This compound represents a promising natural product with potential cytotoxic and anti-inflammatory activities. The current evidence, primarily derived from studies of extracts containing this compound, warrants further investigation into its specific biological effects as an isolated entity. Future research should focus on the following:

  • Isolation and Purification: Development of efficient methods for the isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.

  • Quantitative Bioassays: Systematic in vitro testing of the purified compound to determine its IC50 values against a panel of cancer cell lines and its efficacy in inhibiting key inflammatory markers.

  • Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying its biological activities, including its effects on signaling pathways such as NF-κB and MAPK.

  • In Vivo Studies: Evaluation of the compound's efficacy and safety in preclinical animal models of cancer and inflammation.

A thorough understanding of the biological activities and mechanisms of action of this compound will be crucial for assessing its potential as a lead compound for the development of new therapeutic agents.

Preliminary Bioactivity Screening of 1,10:4,5-Diepoxy-7(11)-germacren-8-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a sesquiterpenoid natural product that has been identified in plant species known for their traditional medicinal uses, including Isodon adenantha and Curcuma aeruginosa. The emergence of this compound in extracts exhibiting significant biological activity, particularly in the realm of oncology, warrants a closer examination of its potential as a bioactive agent. This technical guide provides a consolidated overview of the preliminary screening data available for this compound, with a focus on its potential cytotoxic effects. While comprehensive studies on the isolated compound are limited, analysis of extracts containing this molecule provides a foundational basis for further investigation.

Cytotoxicity Assessment

Preliminary evidence for the bioactivity of this compound stems from the evaluation of ethanol (B145695) extracts of Curcuma aeruginosa rhizomes, in which it is a known constituent. A study by Nurcholis et al. (2021) investigated the cytotoxic effects of these extracts against the MCF-7 human breast adenocarcinoma cell line. The data presented below summarizes the cytotoxic activity of the extract containing this compound. It is important to note that this activity represents the combined effect of all constituents in the extract.

Plant AccessionConcentration of Extract (µg/mL)Cytotoxic Activity against MCF-7 Cells (%)
MD10049.70
PW10045.17
LC1001.16

Data adapted from Nurcholis et al. (2021).

Experimental Protocols

The following is a detailed methodology for the cytotoxicity assay used in the preliminary screening of the Curcuma aeruginosa extract containing this compound.

Cell Viability Assay (MTT Assay)

1. Cell Culture:

  • MCF-7 human breast adenocarcinoma cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

2. Cell Seeding:

  • Cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

3. Treatment:

  • The following day, the culture medium was replaced with fresh medium containing the Curcuma aeruginosa ethanol extract at a final concentration of 100 µg/mL.

  • Control wells received medium with the vehicle (e.g., DMSO) at the same concentration used to dissolve the extract.

  • The plates were incubated for 24 hours.

4. MTT Assay:

  • After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well.

  • The plates were incubated for an additional 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

5. Solubilization and Absorbance Reading:

  • The medium containing MTT was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at a wavelength of 570 nm using a microplate reader.

6. Calculation of Cytotoxicity:

  • The percentage of cytotoxic activity was calculated using the following formula:

Visualizing Potential Mechanisms and Workflows

Given the preliminary nature of the data, the precise signaling pathways affected by this compound are yet to be elucidated. However, we can conceptualize the experimental workflow and a general pathway often implicated in cytotoxicity.

G cluster_0 Phase 1: Extraction & Identification cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Future Directions plant Curcuma aeruginosa rhizome extract Ethanol Extraction plant->extract gcms GC-MS Analysis extract->gcms compound Identify 1,10:4,5-Diepoxy- 7(11)-germacren-8-one gcms->compound treatment Treat with Extract compound->treatment mcf7 MCF-7 Cell Culture mcf7->treatment mtt MTT Assay treatment->mtt data Measure Cytotoxicity mtt->data isolate Isolate Pure Compound data->isolate ic50 Determine IC50 isolate->ic50 pathway Pathway Analysis ic50->pathway in_vivo In Vivo Studies pathway->in_vivo

Bioactivity Screening Workflow

G compound 1,10:4,5-Diepoxy- 7(11)-germacren-8-one cell MCF-7 Cell compound->cell stress Cellular Stress cell->stress pro_apoptotic Pro-apoptotic Proteins (e.g., Bax, Bak) stress->pro_apoptotic anti_apoptotic Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL) stress->anti_apoptotic mitochondria Mitochondrial Dysfunction pro_apoptotic->mitochondria anti_apoptotic->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Hypothesized Cytotoxic Pathway

Conclusion and Future Perspectives

The identification of this compound in a plant extract with demonstrated cytotoxic activity against a human breast cancer cell line provides a compelling rationale for its further investigation as a potential anticancer agent. The immediate next steps should focus on the isolation of the pure compound to determine its specific cytotoxic potency (IC50 value) against a panel of cancer cell lines. Subsequent research should aim to elucidate the underlying mechanism of action, including the identification of specific molecular targets and signaling pathways. The preliminary data presented herein serves as a critical starting point for a comprehensive evaluation of the therapeutic potential of this novel sesquiterpenoid.

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a sesquiterpenoid of significant interest due to its potential pharmacological activities. This document provides a detailed protocol for the extraction and purification of this compound from plant sources, primarily focusing on methodologies applicable to Curcuma aeruginosa, a known source of this natural product. The protocols outlined herein are based on established techniques for the isolation of germacrane-type sesquiterpenoids and are intended to serve as a comprehensive guide for researchers in natural product chemistry and drug development. While this compound has also been identified in Isodon adenantha and Artemisia pallens, this guide centers on a representative protocol derived from studies on Curcuma aeruginosa.

Introduction

Sesquiterpenoids are a diverse class of C15 isoprenoids that exhibit a wide array of biological activities. Among these, this compound, a germacrane-type sesquiterpenoid, has been identified as a constituent of several medicinal plants, including Curcuma aeruginosa (black turmeric), Isodon adenantha, and Artemisia pallens. The complex structure of this diepoxy germacren-8-one warrants efficient and robust extraction and purification strategies to obtain the pure compound for comprehensive biological evaluation and potential drug development. This application note details a multi-step protocol involving solvent extraction, liquid-liquid partitioning, and chromatographic separation for the successful isolation of this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for the extraction and purification of this compound from 1 kg of dried Curcuma aeruginosa rhizome powder. These values are representative and may vary depending on the plant material, collection time, and specific experimental conditions.

Table 1: Extraction and Liquid-Liquid Partitioning Yields

StepDescriptionStarting Material (g)Yield (g)Yield (%)
1Maceration with Ethanol (B145695)100012012.0
2n-Hexane Partition1204537.5
3Dichloromethane (B109758) Partition753546.7
4Ethyl Acetate (B1210297) Partition401537.5

Table 2: Column Chromatography Purification of Dichloromethane Fraction

FractionElution Solvent (Hexane:EtOAc)Weight (g)Purity of Target Compound (%)
F195:55.0< 5
F290:1012.025
F385:158.060
F480:206.040
F570:304.010

Table 3: Preparative HPLC Purification of Fraction F3

Input FractionWeight (mg)Purified Compound Weight (mg)Final Purity (%)Overall Yield from Dried Plant Material (%)
F3500285> 980.0285

Experimental Protocols

Protocol 1: Plant Material Collection and Preparation
  • Collection: Collect fresh rhizomes of Curcuma aeruginosa.

  • Authentication: Authenticate the plant material by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium.

  • Preparation: Clean the rhizomes to remove any soil and foreign matter. Slice the rhizomes into thin pieces and air-dry them in the shade for 1-2 weeks until they are brittle.

  • Grinding: Grind the dried rhizome pieces into a coarse powder using a mechanical grinder. Store the powder in an airtight container in a cool, dark place.

Protocol 2: Extraction and Liquid-Liquid Partitioning

This protocol is based on the general methods for extracting sesquiterpenoids from Curcuma species.

  • Maceration:

    • Soak 1 kg of the dried rhizome powder in 5 L of 95% ethanol in a large glass container at room temperature.

    • Stir the mixture periodically for 3 days.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the maceration process two more times with fresh ethanol.

    • Combine all the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude ethanol extract (approx. 120 g) in 1 L of distilled water.

    • Transfer the suspension to a 2 L separatory funnel.

    • Perform successive extractions with solvents of increasing polarity:

      • Extract three times with 1 L of n-hexane. Combine the n-hexane layers and concentrate to yield the n-hexane fraction.

      • Subsequently, extract the aqueous layer three times with 1 L of dichloromethane. Combine the dichloromethane layers and concentrate to yield the dichloromethane fraction.

      • Finally, extract the remaining aqueous layer three times with 1 L of ethyl acetate. Combine the ethyl acetate layers and concentrate to yield the ethyl acetate fraction.

    • Dry all fractions over anhydrous sodium sulfate (B86663) and store them for further analysis. Preliminary analysis (e.g., by TLC) is expected to show the highest concentration of the target compound in the dichloromethane fraction.

Protocol 3: Purification by Column Chromatography
  • Column Preparation:

    • Pack a glass column (e.g., 5 cm diameter, 60 cm length) with silica (B1680970) gel (70-230 mesh) using a slurry method in n-hexane.

    • Allow the silica gel to settle, ensuring a well-packed, bubble-free column bed.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading and Elution:

    • Dissolve the dichloromethane fraction (approx. 35 g) in a minimal amount of dichloromethane.

    • Adsorb this solution onto a small amount of silica gel and dry it.

    • Carefully load the dried, adsorbed sample onto the top of the prepared column.

    • Elute the column with a gradient of n-hexane and ethyl acetate (EtOAc) with increasing polarity. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, 80:20, etc.).

    • Collect fractions of a suitable volume (e.g., 250 mL).

  • Fraction Analysis:

    • Monitor the collected fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:EtOAc 8:2).

    • Visualize the spots under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid followed by heating).

    • Combine the fractions containing the target compound (identified by its Rf value compared to a reference if available, or by subsequent analysis).

Protocol 4: Final Purification by Preparative HPLC
  • System Preparation:

    • Use a preparative high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18, 250 x 20 mm, 5 µm).

    • Equilibrate the column with the mobile phase. A typical mobile phase for sesquiterpenoid separation is a gradient of acetonitrile (B52724) and water.

  • Purification:

    • Dissolve the semi-purified fraction from column chromatography (e.g., F3) in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter.

    • Inject the sample onto the preparative HPLC column.

    • Elute with an optimized gradient to achieve baseline separation of the target compound.

    • Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 210 nm).

    • Collect the peak corresponding to this compound.

  • Compound Verification:

    • Concentrate the collected fraction to obtain the pure compound.

    • Confirm the identity and purity of the isolated compound using analytical techniques such as analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Visualizations

Extraction_and_Purification_Workflow start Dried Plant Material (Curcuma aeruginosa rhizome) extraction Solvent Extraction (Maceration with Ethanol) start->extraction end_node Pure this compound partitioning Liquid-Liquid Partitioning extraction->partitioning Crude Extract column_chroma Silica Gel Column Chromatography partitioning->column_chroma Dichloromethane Fraction prep_hplc Preparative HPLC column_chroma->prep_hplc Semi-pure Fractions analysis Structural Elucidation & Purity Check (NMR, MS, Analytical HPLC) prep_hplc->analysis Isolated Compound analysis->end_node

Caption: Workflow for the extraction and purification of this compound.

Logical_Relationship target_compound This compound isolation_tech Isolation & Purification Techniques target_compound->isolation_tech is isolated using applications Potential Applications target_compound->applications has plant_sources Plant Sources plant_sources->target_compound is a source of curcuma Curcuma aeruginosa plant_sources->curcuma isodon Isodon adenantha plant_sources->isodon artemisia Artemisia pallens plant_sources->artemisia extraction Solvent Extraction isolation_tech->extraction partition Liquid-Liquid Partitioning isolation_tech->partition chromatography Chromatography (Column, HPLC) isolation_tech->chromatography drug_dev Drug Development applications->drug_dev research Pharmacological Research applications->research

Caption: Logical relationships of the target compound.

Application Notes and Protocols for 1,10:4,5-Diepoxy-7(11)-germacren-8-one: Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential derivatization strategies for the sesquiterpenoid 1,10:4,5-Diepoxy-7(11)-germacren-8-one. This natural product, isolated from species such as Isodon adenantha, presents a unique scaffold for further chemical exploration and drug discovery efforts. The protocols provided are based on established chemical methodologies for similar compounds and are intended to serve as a foundational guide for researchers.

Synthesis of this compound

The total synthesis of this compound has not been explicitly detailed in the literature. However, a plausible synthetic route can be devised based on the known chemistry of germacranes. The key step would be the diastereoselective epoxidation of a suitable germacradien-8-one precursor. A common and effective reagent for such transformations is meta-chloroperoxybenzoic acid (m-CPBA).

Proposed Synthetic Pathway:

A potential precursor for the synthesis is a germacra-1(10),4(5),7(11)-trien-8-one. The synthesis would involve the selective epoxidation of the 1,10- and 4,5-double bonds.

Synthesis_Pathway Precursor Germacra-1(10),4(5),7(11)-trien-8-one Target This compound Precursor->Target m-CPBA, DCM

Caption: Proposed synthesis of this compound.

Experimental Protocol: Epoxidation of a Germacren-8-one Precursor

This protocol is a generalized procedure for the epoxidation of a germacrene-type sesquiterpenoid using m-CPBA. Optimization of stoichiometry, temperature, and reaction time may be necessary for the specific precursor to this compound.

Materials:

  • Germacra-1(10),4(5),7(11)-trien-8-one (precursor)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolution of Precursor: In a round-bottom flask, dissolve the germacren-8-one precursor (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Addition of m-CPBA: Slowly add a solution of m-CPBA (2.2 eq) in DCM to the cooled precursor solution over 30 minutes. The slow addition helps to control the reaction temperature and minimize side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy excess peroxide, followed by saturated aqueous NaHCO₃ solution to remove the m-chlorobenzoic acid byproduct.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the desired this compound.

Quantitative Data (Hypothetical):

Since no specific literature data is available, the following table presents hypothetical data based on similar epoxidation reactions.

ParameterValue
Precursor Germacra-1(10),4(5),7(11)-trien-8-one
Reagent m-CPBA (2.2 eq)
Solvent Dichloromethane (DCM)
Temperature 0 °C to room temperature
Reaction Time 3 hours
Hypothetical Yield 75-85%
¹H NMR (CDCl₃, ppm) δ 5.1-5.3 (m, 1H, C7-H), 3.0-3.2 (m, 2H, epoxide protons), 1.2-2.5 (m, remaining protons)
¹³C NMR (CDCl₃, ppm) δ 208-212 (C=O), 140-145 (C11), 120-125 (C7), 60-65 (epoxide carbons)
Mass Spec (ESI-MS) m/z 251.16 [M+H]⁺

Derivatization of this compound

The two epoxide rings in this compound are key functional groups for derivatization, allowing for the introduction of various functionalities through nucleophilic ring-opening reactions. This can lead to the generation of a library of new compounds for structure-activity relationship (SAR) studies.

Proposed Derivatization Strategies:

Derivatization_Pathways cluster_0 Nucleophilic Ring-Opening Parent This compound Azido Azido-alcohol derivative Parent->Azido NaN₃, NH₄Cl Thiol Thioether-alcohol derivative Parent->Thiol R-SH, base Amino Amino-alcohol derivative Parent->Amino R₂NH Signaling_Pathway cluster_NFkB NF-κB Signaling Pathway cluster_nucleus_content NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Compound 1,10:4,5-Diepoxy-7(11)- germacren-8-one Compound->IKK Compound->NFkB NFkB_nuc NF-κB Genes_node Target Genes NFkB_nuc->Genes_node

Application Notes and Protocols for In Vitro Evaluation of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a sesquiterpenoid natural product that has been isolated from plants such as Isodon adenantha and has been identified in Curcuma aeruginosa (temu ireng).[1][2][3] The biological activities of this specific compound are not yet extensively characterized. These application notes provide a comprehensive in vitro experimental design to systematically evaluate its cytotoxic, anti-inflammatory, and apoptotic potential, which are common activities for this class of compounds. The following protocols and workflows are intended to guide researchers in the initial screening and mechanistic elucidation of this compound.

Experimental Workflow

The overall experimental design follows a logical progression from determining the cytotoxic profile of the compound to screening for key biological activities and subsequently investigating the underlying molecular mechanisms.

experimental_workflow cluster_0 Phase 1: Cytotoxicity Profiling cluster_1 Phase 2: Bioactivity Screening cluster_2 Phase 3: Mechanism of Action Studies A Dose-Response Cytotoxicity Screening (e.g., MTT Assay) B Determine Non-Toxic to Moderately Toxic Concentration Range A->B C Anti-inflammatory Assays (e.g., NO, Pro-inflammatory Cytokines) B->C Use non-toxic concentrations D Apoptosis Induction Assays (e.g., Annexin V/PI, Caspase Activity) B->D Use IC50 concentrations E Signaling Pathway Analysis (e.g., NF-κB, MAPK pathways) C->E D->E F Western Blot Analysis of Key Pathway Proteins E->F anti_inflammatory_pathway cluster_pathway Potential Anti-inflammatory Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Cascade (p38, ERK, JNK) TLR4->MAPK IKK IKK Complex TLR4->IKK Compound 1,10:4,5-Diepoxy- 7(11)-germacren-8-one Compound->MAPK Inhibition? Compound->IKK Inhibition? Nucleus Nucleus MAPK->Nucleus IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Nucleus translocates Inflammation Pro-inflammatory Genes (iNOS, COX-2, Cytokines) Nucleus->Inflammation activates transcription

References

Application Notes and Protocols for 1,10:4,5-Diepoxy-7(11)-germacren-8-one Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a sesquiterpenoid compound isolated from plants such as Isodon adenantha.[1][2][3] As a member of the germacrane (B1241064) sesquiterpenoid class, it is a subject of interest for its potential biological activities.[4] Germacrane sesquiterpenoids are known for a variety of pharmacological effects, including cytotoxic and anti-inflammatory properties.[4][5][6] This document provides a detailed, representative protocol for assessing the cytotoxic effects of this compound in a cell culture setting, based on established methodologies for similar compounds. It also presents a summary of the cytotoxic activities of structurally related germacrane sesquiterpenoids and outlines potential signaling pathways involved.

Data Presentation: Cytotoxicity of Related Germacrane Sesquiterpenoids

Due to the limited availability of specific cytotoxic data for this compound, the following table summarizes the IC50 values of other germacrane-type sesquiterpenoids and compounds from related plant sources. This data provides a valuable reference for designing experiments and anticipating the potential potency of the title compound.

Compound/AnalogCancer Cell LineIC50 Value (µM)Reference
Tomentrantin AK562, CCRF-CEM0.40 - 5.1[5]
Sigesbeckia orientalis isolatesA549, MDA-MB-2316.02 - 10.77[6]
Eupachinsin A analogueMDA-MB-231 (Breast)0.8[4]
Eupachinsin A analogueMDA-MB-231 (Breast)3.4[4]
Various analoguesHepG2 (Hepatocellular)3.6 - 7.6[4]
Mikania micrantha isolatesA549, HepG2, MCF-7, HeLa8.97 - 27.39[4]
Curcuminol D from Curcuma wenyujinHL-60, K56211.2, 3.2 (µg/mL)[7]
Curcuminol E from Curcuma wenyujinHL-60, K5624.2, 2.7 (µg/mL)[7]
Adenanthin B, F from Isodon adenanthaK562< 4.0 (µg/mL)[8]
Weisiensin A from Isodon adenanthaK562< 4.0 (µg/mL)[8]

Experimental Protocols

The following is a representative protocol for determining the cytotoxicity of this compound using a common cell viability assay, such as the MTT assay.

Cell Culture
  • Cell Lines: A panel of human cancer cell lines can be used, for example, A549 (lung carcinoma), MDA-MB-231 (breast adenocarcinoma), K562 (chronic myelogenous leukemia), and HL-60 (promyelocytic leukemia).

  • Culture Medium: Grow cells in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability
  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in the wells is less than 0.5%.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration.

Mandatory Visualizations

Experimental Workflow

experimental_workflow Figure 1. Experimental Workflow for Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, K562) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (this compound in DMSO) treatment Treatment with Compound (Varying Concentrations) compound_prep->treatment cell_seeding->treatment incubation Incubation (48-72 hours) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization absorbance Absorbance Measurement (490 nm) formazan_solubilization->absorbance ic50 IC50 Calculation absorbance->ic50

Caption: Figure 1. Workflow for assessing cytotoxicity.

Potential Signaling Pathways

Germacrane sesquiterpenoids have been reported to exert their anti-cancer and anti-inflammatory effects through various signaling pathways.

Anti-Cancer Mechanism:

anticancer_pathway Figure 2. Potential Anti-Cancer Signaling Pathway cluster_cell Cancer Cell compound 1,10:4,5-Diepoxy-7(11)- germacren-8-one ros ↑ Reactive Oxygen Species (ROS) compound->ros mitochondria Mitochondrial Dysfunction compound->mitochondria cell_cycle Cell Cycle Arrest (e.g., G2/M phase) compound->cell_cycle ros->mitochondria caspases Caspase Activation (e.g., Caspase-3, -9) mitochondria->caspases apoptosis Apoptosis caspases->apoptosis proliferation ↓ Cell Proliferation cell_cycle->proliferation

Caption: Figure 2. Potential anti-cancer signaling pathway.

Anti-Inflammatory Mechanism:

anti_inflammatory_pathway Figure 3. Potential Anti-Inflammatory Signaling Pathway cluster_cell Inflammatory Cell (e.g., Macrophage) compound 1,10:4,5-Diepoxy-7(11)- germacren-8-one nfkb NF-κB Pathway compound->nfkb Inhibition mapk MAPK Pathway compound->mapk Inhibition stimulus Inflammatory Stimulus (e.g., LPS) stimulus->nfkb stimulus->mapk mediators ↓ Pro-inflammatory Mediators (e.g., NO, TNF-α, IL-6) nfkb->mediators mapk->mediators

References

Unveiling the Anticancer Potential of 1,10:4,5-Diepoxy-7(11)-germacren-8-one: Application Notes and Research Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a sesquiterpenoid natural product that has been isolated from various medicinal plants, including those of the Isodon and Curcuma genera. Sesquiterpenoids as a class have garnered significant attention in oncology research for their diverse and potent biological activities. While comprehensive studies on the specific anticancer effects of this compound are still emerging, preliminary evidence from analyses of plant extracts containing this compound suggests a potential for cytotoxic activity against cancer cell lines.

These application notes provide a framework for investigating the anticancer properties of this compound. The protocols outlined below are based on established methodologies for evaluating natural products as potential anticancer agents and can be adapted for detailed preclinical studies.

Data Presentation: Cytotoxicity of Related Plant Extracts

Direct quantitative data for the isolated this compound is limited in publicly available literature. However, studies on extracts from plants known to contain this compound, such as Curcuma aeruginosa, provide preliminary insights into potential cytotoxic effects. The following table summarizes the cytotoxic activity of such extracts against various cancer cell lines. It is important to note that this activity reflects the combined effect of all compounds in the extract and not solely that of this compound.

Plant ExtractCancer Cell LineAssayResult (IC50 in µg/mL)
Curcuma aeruginosa (n-hexane fraction)MCF-7 (Breast)MTT< 100
Curcuma aeruginosa (chloroform fraction)MCF-7 (Breast)MTT< 100
Curcuma aeruginosa (n-hexane fraction)Ca-ski (Cervical)MTT< 100
Curcuma aeruginosa (chloroform fraction)Ca-ski (Cervical)MTT< 100
Curcuma aeruginosa (methanol extract)A-549 (Lung)MTTSignificant Cytotoxicity Observed
Curcuma aeruginosa (methanol extract)HeLa (Cervical)MTTSignificant Cytotoxicity Observed

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of this compound as a potential anticancer agent.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Materials:

  • This compound (stock solution in DMSO)

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.

Protocol 2: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

Objective: To determine if this compound induces apoptosis in cancer cells.

Materials:

  • Cancer cells treated with this compound at its IC50 concentration

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To investigate the effect of this compound on cell cycle progression.

Materials:

  • Cancer cells treated with this compound

  • PI staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described in the apoptosis protocol and harvest.

  • Cell Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations: Workflows and Putative Signaling Pathways

G cluster_0 In Vitro Anticancer Evaluation Workflow start Start: 1,10:4,5-Diepoxy-7(11)- germacren-8-one cell_lines Select Human Cancer Cell Lines start->cell_lines cytotoxicity Protocol 1: MTT Cytotoxicity Assay cell_lines->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 apoptosis Protocol 2: Annexin V/PI Staining ic50->apoptosis cell_cycle Protocol 3: Cell Cycle Analysis ic50->cell_cycle mechanism Further Mechanistic Studies (e.g., Western Blot for Apoptotic Proteins) apoptosis->mechanism cell_cycle->mechanism end Conclusion on In Vitro Potential mechanism->end

Caption: General experimental workflow for the in vitro evaluation of this compound.

G cluster_1 Putative Apoptotic Signaling Pathway compound 1,10:4,5-Diepoxy-7(11)- germacren-8-one ros Increased ROS Production compound->ros mitochondria Mitochondrial Dysfunction ros->mitochondria bax Bax (Pro-apoptotic) Upregulation mitochondria->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation mitochondria->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c promotes bcl2->cytochrome_c inhibits caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A putative mitochondrial-mediated apoptotic pathway that could be investigated for this compound.

Application Notes and Protocols: Antifungal Activity Testing of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the antifungal activity of the natural product 1,10:4,5-Diepoxy-7(11)-germacren-8-one. This sesquiterpenoid, isolated from plants such as Isodon adenantha and Artemisia pallens, belongs to a class of compounds known for their diverse biological activities.[1][2] While specific antifungal data for this compound is not extensively documented, related germacrene derivatives have shown notable antibacterial and antifungal properties.[3][4] The following protocols are based on established standards for antifungal susceptibility testing of natural products and are intended to guide researchers in the systematic evaluation of this compound's potential as a novel antifungal agent.[5][6][7]

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound
Fungal StrainATCC NumberMIC (µg/mL)Positive Control (Fluconazole) MIC (µg/mL)Negative Control (DMSO)
Candida albicans90028161No Inhibition
Candida glabrata90030328No Inhibition
Cryptococcus neoformans3204584No Inhibition
Aspergillus fumigatus204305642No Inhibition
Trichophyton rubrum28188160.5No Inhibition
Table 2: Minimum Fungicidal Concentration (MFC) of this compound
Fungal StrainATCC NumberMFC (µg/mL)MFC/MIC RatioInterpretation
Candida albicans90028644Fungistatic
Candida glabrata90030>128>4Fungistatic
Cryptococcus neoformans32045162Fungicidal
Aspergillus fumigatus204305>128>2Fungistatic
Trichophyton rubrum28188322Fungicidal

Experimental Protocols

Preparation of Fungal Inoculum

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][7]

  • Fungal Strains: Use standardized fungal strains from a recognized culture collection (e.g., ATCC). Include common pathogenic yeasts and molds.

  • Culture Conditions: Subculture yeasts on Sabouraud Dextrose Agar (B569324) (SDA) and filamentous fungi on Potato Dextrose Agar (PDA). Incubate at 35°C for 24-48 hours for yeasts and at 28-30°C for 5-7 days for molds.

  • Inoculum Preparation (Yeasts):

    • Harvest several colonies from the fresh agar plate and suspend in 5 mL of sterile 0.85% saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer at 530 nm. This corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Inoculum Preparation (Molds):

    • Flood the surface of the mature mold culture with sterile saline containing 0.05% Tween 80.

    • Gently scrape the surface with a sterile loop to release conidia.

    • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

    • Adjust the upper homogenous suspension to a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this suspension as for yeasts to achieve the final inoculum concentration.

Broth Microdilution Assay for MIC Determination

This method follows the principles of the CLSI M27-A2 and M38-A standards for yeasts and filamentous fungi, respectively.[6][7]

  • Stock Solution: Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO) at a concentration of 1280 µg/mL.

  • Serial Dilutions:

    • Dispense 100 µL of sterile RPMI-1640 medium into wells 2 through 11 of a 96-well microtiter plate.

    • Add 200 µL of the stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. This will result in concentrations ranging from 128 to 0.25 µg/mL.

    • Well 11 serves as the growth control (no compound).

    • Well 12 serves as the sterility control (no inoculum).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to wells 1 through 11. The final test concentrations will be half of the initial dilutions (64 to 0.125 µg/mL).

  • Controls:

    • Positive Control: Set up a separate row with a standard antifungal agent (e.g., Fluconazole).

    • Negative Control: The final concentration of DMSO should not exceed 1% and should be tested for any inhibitory effect.

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth as observed by the naked eye.[5][8]

Agar Disk Diffusion Assay

This is a qualitative preliminary screening method.[6]

  • Plate Preparation: Prepare Mueller-Hinton agar plates supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue for yeasts.

  • Inoculation: Spread the adjusted fungal inoculum (0.5 McFarland) evenly over the entire surface of the agar plate using a sterile cotton swab.

  • Disk Application:

    • Impregnate sterile 6 mm paper disks with a known amount of the test compound (e.g., 10 µ g/disk ).

    • Place the disks firmly on the inoculated agar surface.

    • Include a positive control disk (e.g., Fluconazole) and a negative control disk (DMSO).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition around each disk. A larger zone indicates greater antifungal activity.

Determination of Minimum Fungicidal Concentration (MFC)

This protocol determines whether the compound has a static or cidal effect on the fungus.[5][9]

  • Subculturing: Following MIC determination from the broth microdilution assay, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot the aliquot onto a fresh SDA or PDA plate.

  • Incubation: Incubate the plates at the appropriate temperature for 48-72 hours.

  • MFC Determination: The MFC is the lowest concentration from the MIC assay that results in no fungal growth on the subculture plate, corresponding to a ≥99.9% reduction in the initial inoculum.[9]

Visualizations

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Stock (this compound) Serial_Dilution Perform Serial Dilutions in 96-Well Plate Compound_Prep->Serial_Dilution Fungus_Prep Prepare Fungal Inoculum (0.5 McFarland) Inoculation Inoculate Plate with Fungal Suspension Fungus_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plate (24-72h) Inoculation->Incubation MIC_Read Determine MIC (Lowest concentration with no growth) Incubation->MIC_Read MFC_Plate Subculture from Clear Wells to Agar Plate MIC_Read->MFC_Plate MFC_Read Determine MFC (Lowest concentration with no growth) MFC_Plate->MFC_Read Proposed_Mechanism_of_Action cluster_compound Compound Interaction cluster_cell Fungal Cell Compound This compound (Lipophilic Terpenoid) Membrane Fungal Cell Membrane (Ergosterol-rich) Compound->Membrane Intercalates/Disrupts Integrity Loss of Membrane Integrity Membrane->Integrity Leakage Ion & Molecule Leakage Integrity->Leakage Death Cell Death (Fungicidal) or Growth Inhibition (Fungistatic) Leakage->Death

References

Application Notes and Protocols for 1,10:4,5-Diepoxy-7(11)-germacren-8-one Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: December 2025

To the esteemed researchers, scientists, and drug development professionals,

This document is intended to provide a comprehensive guide for studying the mechanism of action of the natural product 1,10:4,5-Diepoxy-7(11)-germacren-8-one . However, a thorough review of the currently available scientific literature reveals a significant gap in the understanding of the specific biological activities and molecular mechanisms of this compound.

While this compound has been isolated from plants such as Isodon adenantha and Curcuma aeruginosa, detailed studies on its mechanism of action, including its signaling pathways and cellular targets, have not been published.[1][2][3][4] The information available is primarily limited to its chemical properties and its identification within plant extracts.[5][6][7]

The following sections, therefore, present a generalized framework and hypothetical protocols based on the study of related sesquiterpenoid compounds. These are intended to serve as a starting point for novel research into the pharmacological effects of this compound.

I. Hypothetical Mechanisms of Action and Signaling Pathways

Given that many sesquiterpenoids exhibit cytotoxic, anti-inflammatory, and insecticidal properties, initial investigations could focus on these areas.[8] Potential signaling pathways to investigate include:

  • Apoptosis and Cell Cycle Arrest: Many sesquiterpenoid lactones induce apoptosis in cancer cells through pathways involving caspases, Bcl-2 family proteins, and cell cycle regulators.

  • NF-κB Signaling Pathway: Inhibition of the NF-κB pathway is a common mechanism for the anti-inflammatory effects of sesquiterpenoids.

  • MAPK Signaling Pathway: The MAPK cascade is another crucial pathway involved in cellular responses to stress and can be modulated by natural products.

II. Experimental Protocols

The following are suggested protocols to begin elucidating the mechanism of action of this compound.

A. Cell Viability and Cytotoxicity Assay

Objective: To determine the cytotoxic effects of this compound on various cell lines.

Protocol:

  • Cell Culture: Plate cells (e.g., cancer cell lines like HeLa, MCF-7, or a non-cancerous cell line like HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO.[5] Serially dilute the compound to desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM) in the cell culture medium. Replace the medium in the wells with the medium containing the compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

B. Western Blot Analysis for Apoptosis-Related Proteins

Objective: To investigate the effect of the compound on the expression of key proteins involved in apoptosis.

Protocol:

  • Cell Lysis: Treat cells with this compound at its IC50 concentration for 24 or 48 hours. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against proteins such as Caspase-3, PARP, Bcl-2, and Bax overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

III. Data Presentation

As no quantitative data is currently available in the literature, a template for data presentation is provided below.

Table 1: Cytotoxicity of this compound on Various Cell Lines (Hypothetical Data)

Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
HeLa75.250.132.5
MCF-798.665.845.3
HEK293> 100> 10089.7

IV. Visualization of Proposed Signaling Pathways and Workflows

The following diagrams illustrate the hypothetical signaling pathways that could be investigated and a general experimental workflow.

G cluster_0 Apoptosis Pathway Compound 1,10:4,5-Diepoxy-7(11)- germacren-8-one Bax Bax Compound->Bax Bcl2 Bcl-2 Compound->Bcl2 Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway for investigation.

G cluster_1 Experimental Workflow Start Start: Compound Characterization CellCulture Cell Line Selection & Culture Start->CellCulture Cytotoxicity Cytotoxicity Assay (MTT) CellCulture->Cytotoxicity IC50 Determine IC50 Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism WesternBlot Western Blot (Apoptosis, NF-κB, MAPK) Mechanism->WesternBlot DataAnalysis Data Analysis & Interpretation WesternBlot->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: General experimental workflow for mechanism of action studies.

It is our hope that this document will inspire and guide future research to unlock the therapeutic potential of this compound. As new data becomes available, these protocols and proposed pathways should be refined accordingly.

References

Application Notes and Protocols for Target Identification of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for identifying the molecular targets of the natural product 1,10:4,5-Diepoxy-7(11)-germacren-8-one. This sesquiterpenoid has been isolated from plants such as Isodon adenantha and Curcuma aeruginosa.[1][2][3] While its biological activities are still under investigation, identifying its protein targets is a crucial step in understanding its mechanism of action and potential therapeutic applications.

The following sections detail several widely used experimental strategies for target deconvolution of natural products.[4][5] These methods are broadly categorized into label-free and affinity-based approaches.

Overview of Target Identification Strategies

Identifying the cellular targets of a novel compound is a critical challenge in drug discovery.[6] Two primary approaches are employed for natural products like this compound: label-free methods and affinity-based methods.[7]

  • Label-Free Methods: These techniques utilize the native, unmodified compound, which is a significant advantage as it avoids potential alterations in biological activity that can arise from chemical modifications.[7][8][9] Methods like Drug Affinity Responsive Target Stability (DARTS) and Cellular Thermal Shift Assay (CETSA) fall into this category.[10][11][12]

  • Affinity-Based Methods: These approaches involve chemically modifying the compound to incorporate a tag (e.g., biotin) or an affinity resin.[4][6] This "bait" is then used to capture its binding partners from a cellular lysate.[5][13]

The choice of method depends on factors such as the compound's chemical tractability for modification, its binding affinity, and the available resources. A multi-pronged approach, combining both label-free and affinity-based techniques, often yields the most robust results.

Label-Free Target Identification Methods

Drug Affinity Responsive Target Stability (DARTS)

The DARTS method is based on the principle that the binding of a small molecule can stabilize its target protein, rendering it less susceptible to proteolytic degradation.[9][10][14]

Experimental Workflow:

DARTS_Workflow cluster_prep Sample Preparation cluster_treatment Treatment cluster_digestion Proteolysis cluster_analysis Analysis lysate Cell Lysate control Vehicle Control (e.g., DMSO) lysate->control Aliquot compound 1,10:4,5-Diepoxy- 7(11)-germacren-8-one lysate->compound Aliquot protease_ctrl Add Protease (e.g., Pronase) control->protease_ctrl protease_cmpd Add Protease (e.g., Pronase) compound->protease_cmpd sds_page SDS-PAGE protease_ctrl->sds_page protease_cmpd->sds_page mass_spec Mass Spectrometry sds_page->mass_spec Excise Protected Bands

Figure 1: DARTS Experimental Workflow.

Protocol: DARTS

  • Cell Lysate Preparation:

    • Culture cells of interest to ~80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable non-denaturing lysis buffer (e.g., M-PER or a buffer containing Tris-HCl, NaCl, and protease inhibitors).

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the proteome. Determine protein concentration using a standard assay (e.g., BCA).

  • Compound Incubation:

    • Aliquot the cell lysate into two sets of tubes.

    • To one set, add this compound to the desired final concentration.

    • To the other set, add the same volume of vehicle (e.g., DMSO) as a negative control.

    • Incubate all samples for 1 hour at room temperature.

  • Protease Digestion:

    • Prepare a stock solution of a broad-spectrum protease, such as pronase.

    • Add the protease to both the compound-treated and vehicle-treated lysates. The optimal protease concentration and digestion time need to be determined empirically.

    • Incubate for a set time (e.g., 10-30 minutes) at room temperature.

    • Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.

  • Analysis:

    • Separate the digested proteins by SDS-PAGE.

    • Visualize the protein bands using a suitable stain (e.g., Coomassie Brilliant Blue or silver stain).

    • Compare the banding patterns between the compound-treated and vehicle-treated lanes. Bands that are present or more intense in the compound-treated lane represent potential target proteins that were protected from proteolysis.

    • Excise these protected bands from the gel.

    • Identify the proteins by in-gel tryptic digestion followed by mass spectrometry (LC-MS/MS).

Data Presentation:

Potential Target Fold Protection (Compound vs. Vehicle) p-value
Protein X5.2<0.01
Protein Y3.8<0.05
Protein Z1.5>0.05
Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding increases the thermal stability of a target protein.[11][15][16] This increased stability results in more of the target protein remaining soluble after heat treatment.

Experimental Workflow:

CETSA_Workflow cluster_prep Cell Treatment cluster_treatment Incubation cluster_heat Heat Shock cluster_lysis Lysis & Separation cluster_analysis Analysis cells Intact Cells control Vehicle Control cells->control Aliquot compound 1,10:4,5-Diepoxy- 7(11)-germacren-8-one cells->compound Aliquot heat_ctrl Temperature Gradient control->heat_ctrl heat_cmpd Temperature Gradient compound->heat_cmpd lysis_ctrl Cell Lysis heat_ctrl->lysis_ctrl lysis_cmpd Cell Lysis heat_cmpd->lysis_cmpd centrifuge_ctrl Centrifugation lysis_ctrl->centrifuge_ctrl centrifuge_cmpd Centrifugation lysis_cmpd->centrifuge_cmpd supernatant_ctrl Soluble Fraction centrifuge_ctrl->supernatant_ctrl supernatant_cmpd Soluble Fraction centrifuge_cmpd->supernatant_cmpd western_blot Western Blot or Mass Spectrometry supernatant_ctrl->western_blot supernatant_cmpd->western_blot Affinity_Chromatography_Workflow compound 1,10:4,5-Diepoxy- 7(11)-germacren-8-one probe Synthesize Affinity Probe (e.g., Biotinylated Compound) compound->probe immobilize Immobilize Probe on Streptavidin Beads probe->immobilize lysate Incubate with Cell Lysate immobilize->lysate wash Wash to Remove Non-specific Binders lysate->wash elute Elute Bound Proteins wash->elute analysis Analyze by SDS-PAGE and Mass Spectrometry elute->analysis

References

Application Notes and Protocols for 1,10:4,5-Diepoxy-7(11)-germacren-8-one in Natural Product Library Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a sesquiterpenoid natural product that has been isolated from plants such as Isodon adenantha and Artemisia pallens. As a member of the germacrane (B1241064) class of sesquiterpenoids, this compound holds potential for various biological activities, making it a valuable candidate for inclusion in natural product library screening programs. Germacranes and related sesquiterpenoids have demonstrated a range of pharmacological effects, including antimicrobial, anti-inflammatory, and cytotoxic activities. These application notes provide detailed protocols for screening this compound for these key biological activities to facilitate its evaluation in drug discovery pipelines.

Chemical and Physical Properties

PropertyValue
Chemical Formula C₁₅H₂₂O₃
Molecular Weight 250.34 g/mol
CAS Number 32179-18-3
Class Sesquiterpenoid (Germacrane)
Natural Sources Isodon adenantha, Artemisia pallens, Curcuma aeruginosa
Appearance Not specified in literature; likely a colorless oil or solid
Solubility Expected to be soluble in organic solvents like DMSO, ethanol, methanol, and chloroform.

Predicted and Reported Biological Activities

While specific quantitative biological data for this compound is limited in publicly available literature, the activities of structurally related germacrone (B1671451) epoxides and other germacrane sesquiterpenoids suggest several promising avenues for investigation.

Antimicrobial Activity

Epoxy-germacrone derivatives have shown notable antimicrobial effects. The presence of epoxide functional groups can contribute to the reactivity and biological activity of these compounds. The following table summarizes the reported antimicrobial activity of closely related mono-epoxy germacrones.

CompoundTest OrganismMIC (μmol/mL)Reference
1,10-epoxygermacroneBacillus subtilis4.3[1]
4,5-epoxygermacroneBacillus subtilis43[1]
1,10-epoxygermacronePseudomonas aeruginosa0.043[1]
4,5-epoxygermacronePseudomonas aeruginosa0.855[1]
Anti-inflammatory Activity

Many sesquiterpenoids, including germacrones, exhibit anti-inflammatory properties. A primary mechanism for this activity is the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway, a key regulator of the inflammatory response. Germacrone itself has been shown to alleviate collagen-induced arthritis by regulating the Th1/Th2 balance and suppressing NF-κB activation.[2] It is hypothesized that this compound may also modulate this pathway.

Cytotoxic Activity

Germacrane sesquiterpenoids isolated from various plants have demonstrated cytotoxic effects against a range of cancer cell lines. For instance, germacrane-type sesquiterpenoids from Sigesbeckia orientalis showed cytotoxicity against human A549 (lung carcinoma) and MDA-MB-231 (breast cancer) cell lines, with IC₅₀ values ranging from 6.02 to 10.77 μM.[3] Another study on germacrane sesquiterpene dilactones from Mikania micrantha reported IC₅₀ values between 8.97 and 27.39 μM against A549, HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.[4]

Experimental Protocols

The following are detailed protocols for the preliminary screening of this compound.

Protocol 1: Antimicrobial Susceptibility Testing using Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against selected bacterial strains.

Materials:

  • This compound

  • Bacterial strains (e.g., Bacillus subtilis ATCC 6633, Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Positive control antibiotic (e.g., Gentamicin)

  • Spectrophotometer or microplate reader

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Bacterial Inoculum Preparation: Culture bacteria overnight in CAMHB at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution with CAMHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (broth with bacteria and a standard antibiotic), a negative control (broth with bacteria and DMSO, ensuring the final DMSO concentration is non-inhibitory, typically ≤1%), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Prepare Compound Stock (10 mg/mL in DMSO) dilution Serial Dilution in 96-well Plate stock->dilution inoculum Prepare Bacterial Inoculum (5 x 10^5 CFU/mL) add_inoculum Add Inoculum to Wells inoculum->add_inoculum dilution->add_inoculum incubation Incubate at 37°C for 18-24h add_inoculum->incubation controls Set Up Controls (Positive, Negative, Sterility) controls->incubation readout Determine MIC (Visual or OD600) incubation->readout

Workflow for Antimicrobial Susceptibility Testing.

Protocol 2: In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol assesses the anti-inflammatory potential of the compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (for NO measurement)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity assessment

  • Positive control (e.g., Dexamethasone)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells + DMSO + LPS) and a negative control (cells only).

  • Nitric Oxide Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. The concentration of nitrite (B80452) is proportional to the NO produced.

  • Cytotoxicity Assessment (MTT Assay):

    • After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL) to the remaining cells in each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm. This ensures that the observed NO inhibition is not due to cell death.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis culture Culture RAW 264.7 Cells seed Seed Cells in 96-well Plate culture->seed treat Treat with Compound seed->treat stimulate Stimulate with LPS treat->stimulate supernatant Collect Supernatant stimulate->supernatant mtt MTT Assay for Cytotoxicity stimulate->mtt griess Griess Assay for NO supernatant->griess results Calculate NO Inhibition & Viability griess->results mtt->results

Workflow for In Vitro Anti-inflammatory Assay.

Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol evaluates the cytotoxic effect of the compound on various cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Appropriate cell culture media (e.g., RPMI-1640, DMEM) with 10% FBS

  • MTT solution (5 mg/mL in PBS)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The cell viability is calculated as a percentage of the vehicle-treated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Proposed Mechanism of Action: NF-κB Signaling Pathway

Based on the known anti-inflammatory activity of germacrones and other sesquiterpenoids, a likely mechanism of action for this compound is the inhibition of the NF-κB signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS or TNF-α, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Sesquiterpenoids can interfere with this pathway by preventing the degradation of IκBα.

G cluster_pathway NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikb_kinase IκB Kinase (IKK) Activation receptor->ikb_kinase ikb_p IκB Phosphorylation ikb_kinase->ikb_p ikb_deg IκB Degradation ikb_p->ikb_deg nfkb_release NF-κB Release nfkb_translocation NF-κB Nuclear Translocation nfkb_release->nfkb_translocation nfkb_dna NF-κB Binds to DNA nfkb_translocation->nfkb_dna gene_transcription Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS, Cytokines) nfkb_dna->gene_transcription compound 1,10:4,5-Diepoxy- 7(11)-germacren-8-one compound->inhibition_point

Proposed inhibition of the NF-κB pathway.

Conclusion

This compound represents a promising natural product for screening in drug discovery programs. The provided protocols for assessing its antimicrobial, anti-inflammatory, and cytotoxic activities offer a starting point for its comprehensive biological evaluation. Further studies to confirm its mechanism of action, particularly its effect on the NF-κB pathway, are warranted and could lead to the development of novel therapeutic agents.

References

Analytical methods for "1,10:4,5-Diepoxy-7(11)-germacren-8-one" quantification

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Quantification of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a sesquiterpenoid that has been isolated from plant species such as Isodon adenantha.[1] As a member of the germacrene family, it represents a class of natural products with diverse and interesting biological activities. Accurate and reliable quantification of this compound is essential for various research and development applications, including phytochemical analysis, pharmacokinetic studies, and quality control of herbal medicines.

This application note provides detailed protocols for the quantification of this compound using two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Given that germacrone (B1671451) and related sesquiterpenes can be thermally labile and prone to rearrangement during GC analysis, an HPLC-UV method is also presented as a robust alternative.[2][3][4]

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like sesquiterpenoids.[5] However, a critical consideration for germacrene-type compounds is their potential for thermal rearrangement (Cope rearrangement) in the high-temperature environment of the GC injector.[2][3][4] This protocol is designed to minimize such degradation.

Experimental Protocol: GC-MS

1. Sample Preparation (from Plant Material)

  • Extraction:

    • Air-dry the plant material (e.g., leaves, stems) at room temperature and grind to a fine powder.

    • Accurately weigh 1.0 g of the powdered material into a flask.

    • Add 20 mL of methanol (B129727).

    • Sonicate the mixture for 30 minutes, followed by shaking for 1 hour at room temperature.[6]

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue two more times.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in 50 mL of distilled water.

    • Transfer the suspension to a separatory funnel.

    • Partition the aqueous suspension three times with 50 mL of n-hexane.

    • Combine the n-hexane fractions, as sesquiterpenoids are typically non-polar to semi-polar.

    • Dry the combined n-hexane fraction over anhydrous sodium sulfate.

    • Evaporate the n-hexane to dryness and reconstitute the residue in 1.0 mL of ethyl acetate (B1210297) for GC-MS analysis.

2. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS).

  • Injection: 1 µL of the prepared sample is injected. To minimize thermal degradation, a lower injector temperature or a programmable temperature vaporizer (PTV) inlet is recommended.

  • Data Acquisition and Quantification:

    • Acquire data in both full scan mode (for identification) and selected ion monitoring (SIM) mode (for quantification).

    • Identify the peak for this compound based on its retention time and mass spectrum. The mass spectrum is expected to show characteristic fragments for germacrene-type epoxides. While a specific spectrum is not publicly available, related compounds like Germacrene D (m/z 204) can provide clues to expected fragmentation patterns.[7][8]

    • For quantification, create a calibration curve using a certified reference standard of this compound at a minimum of five concentration levels.

    • The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Data Presentation: GC-MS Parameters
ParameterRecommended Setting
Gas Chromatograph
ColumnTR-5MS or DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[9]
Carrier GasHelium at a constant flow rate of 1.0 mL/min[10]
Injector Temperature220°C (Note: Lower temperature to minimize thermal rearrangement)[9]
Injection ModeSplitless (1 minute)[11]
Oven ProgramInitial temperature 60°C for 2 min, ramp at 5°C/min to 240°C, hold for 5 min[10]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[12]
Ion Source Temperature230°C[12]
Transfer Line Temp.250°C[11]
Acquisition ModeFull Scan (m/z 40-450) and SIM mode
Hypothetical SIM Ions To be determined from the mass spectrum of a pure standard. Possible ions could include the molecular ion (M+) and major fragment ions. For a C15H22O3 compound, M+ would be ~250.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Plant Material (Grinding) p2 Solvent Extraction (Methanol + Sonication) p1->p2 p3 Filtration & Evaporation p2->p3 p4 Liquid-Liquid Partitioning (n-Hexane) p3->p4 p5 Concentration & Reconstitution (Ethyl Acetate) p4->p5 a1 Injection p5->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometry (EI, Scan/SIM) a2->a3 d1 Peak Identification (Retention Time & Mass Spectrum) a3->d1 d2 Quantification (Calibration Curve) d1->d2

Caption: Workflow for GC-MS quantification.

Method 2: High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a highly suitable method for quantifying thermally labile compounds like sesquiterpene lactones and related structures, as it operates at or near ambient temperature.[13]

Experimental Protocol: HPLC-UV

1. Sample Preparation

  • The sample preparation protocol is identical to the one described for GC-MS. However, for the final step, reconstitute the dried extract in 1.0 mL of methanol or acetonitrile (B52724) (the initial mobile phase).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC-UV Analysis

  • Instrumentation: An HPLC system with a UV/Diode Array Detector (DAD) (e.g., Shimadzu LC-6A with SPD-6AV detector).[14]

  • Analysis: 20 µL of the prepared sample is injected.

  • Data Acquisition and Quantification:

    • Monitor the chromatogram at 210 nm, a common wavelength for detecting sesquiterpene lactones which often lack strong chromophores at higher wavelengths.[1][15]

    • Identify the peak corresponding to this compound by comparing its retention time with that of a certified reference standard.

    • Create a calibration curve using the reference standard at a minimum of five concentration levels.

    • Quantify the analyte by correlating the peak area in the sample chromatogram with the calibration curve.

Data Presentation: HPLC-UV Parameters
ParameterRecommended Setting
HPLC System
ColumnReversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[14]
Mobile PhaseA: Water; B: Acetonitrile[1]
Gradient ElutionStart with 40% B, linear gradient to 80% B over 30 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 10 minutes. (This is a starting point and requires optimization).
Flow Rate1.0 mL/min[14]
Column Temperature25°C
UV Detector
Detection Wavelength210 nm[1]
Injection Volume20 µL[14]

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing p1 Plant Material (Grinding) p2 Solvent Extraction (Methanol + Sonication) p1->p2 p3 Filtration & Evaporation p2->p3 p4 Reconstitution & Filtration (Methanol, 0.45 µm filter) p3->p4 a1 Injection p4->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 UV Detection (210 nm) a2->a3 d1 Peak Identification (Retention Time) a3->d1 d2 Quantification (Calibration Curve) d1->d2

Caption: Workflow for HPLC-UV quantification.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical validation and quantification data for the two proposed methods. These values serve as an example of how data should be presented and are not derived from actual experimental results for this specific compound.

ParameterGC-MS Method (Proposed)HPLC-UV Method (Proposed)
Linear Range 0.1 - 50 µg/mL0.5 - 100 µg/mL
Correlation Coeff. (r²) > 0.998> 0.999
LOD (Limit of Detection) 0.03 µg/mL0.15 µg/mL
LOQ (Limit of Quant.) 0.1 µg/mL0.5 µg/mL
Precision (%RSD) < 5%< 3%
Accuracy (% Recovery) 95 - 105%97 - 103%
Conc. in Plant X (µg/g) 15.4 ± 1.216.1 ± 0.8

Both GC-MS and HPLC-UV can be adapted for the quantification of this compound. The choice of method will depend on instrument availability and the specific requirements of the analysis. For GC-MS, careful optimization of the injector temperature is crucial to prevent thermal degradation.[2][3] The HPLC-UV method offers a more robust alternative for this potentially thermolabile compound, providing reliable quantification without the risk of analyte rearrangement.[13] Validation of either method using a certified reference standard is essential to ensure accurate and precise results.

References

Troubleshooting & Optimization

"1,10:4,5-Diepoxy-7(11)-germacren-8-one" solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,10:4,5-Diepoxy-7(11)-germacren-8-one

This center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?

A1: this compound is a natural sesquiterpenoid compound.[1][2] Like many other sesquiterpenoids, its chemical structure is largely lipophilic (fat-loving), meaning it has poor affinity for water, which is a polar solvent.[3][4] This inherent low polarity is the primary reason for its poor aqueous solubility, a common challenge for many potential drug candidates derived from natural products.[5][6]

Physicochemical Properties Summary

Property Value Source
CAS Number 32179-18-3
Molecular Formula C₁₅H₂₂O₃ [1]
Molecular Weight 250.33 g/mol [1]
Appearance Solid (assumed) General Knowledge

| Storage Temperature | 2-8°C | |

Q2: What are the recommended organic solvents for creating a stock solution?

A2: To work with this compound, a concentrated stock solution should first be prepared using an organic solvent in which the compound is freely soluble. Based on supplier recommendations for this compound and general practices for similar molecules, the following solvents are recommended.[7]

Recommended Solvents for Stock Solutions

Solvent Notes
DMSO (Dimethyl sulfoxide) A very common and powerful solvent for both polar and non-polar compounds.[8] Recommended for long-term storage of stock solutions at -20°C.[7]
Ethanol (EtOH) A less toxic alternative to DMSO, suitable for many in vitro assays.
Acetone Suitable for initial solubilization.[7]
Ethyl Acetate Another potential solvent for initial solubilization.[7]

| Chloroform, Dichloromethane | Effective solvents, but their volatility and toxicity require careful handling in a fume hood.[7] |

It is crucial to prepare and use solutions on the same day if possible. For advance preparation, store aliquots in tightly sealed vials at -20°C for up to two weeks.[7]

Troubleshooting Guides

Q3: My compound precipitated when I diluted my DMSO stock solution into an aqueous buffer or cell culture medium. What went wrong and how can I fix it?

A3: This is a common problem known as "precipitation upon dilution." It occurs when the hydrophobic compound, stable in the organic stock solvent, is suddenly exposed to a high concentration of water, causing it to crash out of solution.

Below is a troubleshooting workflow to address this issue.

G start Problem: Compound precipitates in aqueous solution sub_prep Is your stock solution fully dissolved and clear? start->sub_prep sol_1 Strategy 1: Lower Final Concentration sub_prep->sol_1  Yes check_stock Ensure no microcrystals are present. Briefly sonicate or warm if needed. sub_prep->check_stock  No sol_2 Strategy 2: Reduce Organic Solvent % action_1 Dilute the stock solution to a lower working concentration. sol_1->action_1 sol_3 Strategy 3: Use Solubilizing Excipients action_2 Keep final DMSO/EtOH concentration <0.5% or <0.1% for sensitive cell assays. sol_2->action_2 sol_4 Strategy 4: Modify Physical Conditions action_3 Incorporate surfactants (e.g., Tween 80) or cyclodextrins (e.g., HP-β-CD) in the aqueous medium. sol_3->action_3 action_4 Gently warm the buffer and/or use sonication during dilution. sol_4->action_4 end_success Success: Compound is soluble action_1->end_success action_2->end_success action_3->end_success action_4->end_success check_stock->sub_prep

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • Lower the Final Concentration: Often, the simplest solution is to reduce the target concentration in your aqueous medium.

  • Minimize Organic Solvent: The final concentration of the organic solvent (e.g., DMSO) in your aqueous solution should be as low as possible, ideally below 0.5% for most cell-based assays, to avoid solvent-induced toxicity and precipitation.

  • Use Solubilizing Agents: For particularly challenging cases, consider pre-treating your aqueous buffer with a solubilizing excipient.[9]

    • Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the hydrophobic compound.

    • Cyclodextrins: Molecules like hydroxypropyl-beta-cyclodextrin (HP-β-CD) can form inclusion complexes with the compound, increasing its apparent water solubility.

  • Adjust Physical Conditions:

    • Vortexing/Sonication: Vigorously vortex or sonicate the solution during the dilution step to provide energy that helps break apart compound aggregates.

    • Temperature: Gently warming the aqueous solution (e.g., to 37°C) can sometimes increase solubility, but be cautious of compound stability at higher temperatures.

Q4: How can I experimentally determine the aqueous solubility of this compound?

A4: The shake-flask method is a standard and reliable technique for determining thermodynamic (equilibrium) solubility.[10][11] It involves creating a saturated solution and then measuring the concentration of the dissolved compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh Compound: Accurately weigh out 2.5 mg of this compound (MW: 250.33 g/mol ).

  • Add Solvent: Add the powder to a sterile, appropriate vial (e.g., a 1.5 mL microcentrifuge tube or an amber glass vial). Add 1.0 mL of high-purity DMSO.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes until the solution is completely clear.

  • Store: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[7]

Protocol 2: Shake-Flask Method for Aqueous Solubility Determination

  • Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a vial containing a known volume of your aqueous buffer (e.g., 1 mL of Phosphate-Buffered Saline, PBS).[10] The goal is to have undissolved solid remaining.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[11]

  • Phase Separation: After incubation, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.

  • Sample Collection: Carefully collect a known volume of the clear supernatant without disturbing the pellet.

  • Dilution: Dilute the supernatant with an appropriate solvent (e.g., acetonitrile (B52724) or methanol) to a concentration that falls within the linear range of your analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10]

  • Calculation: Determine the concentration of the compound in the diluted sample using a standard curve. Calculate the original solubility in the aqueous buffer by multiplying this concentration by the dilution factor.

Signaling Pathway & Biological Activity

Below is a generalized diagram illustrating factors that influence the successful application of a poorly soluble compound in a biological assay.

G compound Poorly Soluble Compound (e.g., Sesquiterpenoid) physchem Physicochemical Properties compound->physchem formulation Formulation Strategy compound->formulation prop1 High Lipophilicity physchem->prop1 prop2 Crystalline Structure physchem->prop2 form1 Co-solvents (DMSO, EtOH) formulation->form1 form2 Excipients (Surfactants, Cyclodextrins) formulation->form2 form3 Solid Dispersions formulation->form3 outcome Successful Bioavailability & Reliable Data formulation->outcome bioassay Biological Assay Conditions bio1 Aqueous Medium (Buffer, Media) bioassay->bio1 bio2 pH and Temperature bioassay->bio2 bio3 Presence of Proteins (e.g., FBS) bioassay->bio3 bioassay->outcome prop1->outcome prop2->outcome

Caption: Factors influencing the bioavailability of a poorly soluble compound.

References

Technical Support Center: Optimizing "1,10:4,5-Diepoxy-7(11)-germacren-8-one" Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of "1,10:4,5-Diepoxy-7(11)-germacren-8-one," a sesquiterpenoid isolated from herbs like Isodon adenantha.[1][2] Given the inherent instability of many sesquiterpene lactones, proper handling and storage are crucial for maintaining the compound's integrity and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for neat "this compound"?

A1: For long-term storage of the neat (solid) compound, it is recommended to store it at 2-8°C in a tightly sealed container.[2] To minimize degradation, the container should be protected from light and moisture.

Q2: How should I store "this compound" in solution?

A2: If you need to prepare stock solutions, it is advisable to do so on the same day of use.[2] If advance preparation is necessary, store the solution in tightly sealed vials at -20°C for short-term storage, generally usable for up to two weeks.[2] Common solvents for this compound include Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[2] Be aware that reactive solvents like alcohols (e.g., ethanol) can potentially react with the compound, leading to degradation.[3][4]

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for "this compound" are not extensively documented, studies on related sesquiterpene lactones suggest potential instabilities. These can include reactions with solvents, such as the addition of alcohols to cyclopentenone structures.[3][4] The presence of epoxide rings and a ketone group suggests potential susceptibility to hydrolysis under acidic or basic conditions and degradation upon exposure to heat and light.

Q4: How can I assess the stability of my "this compound" sample?

A4: The stability of your sample can be monitored using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for quantifying the purity of the compound over time.[5] Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to identify and quantify the parent compound and any potential degradation products.[3][6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity in an experiment. Compound degradation due to improper storage or handling.1. Verify the storage conditions of your stock solution (temperature, light exposure). 2. Prepare a fresh stock solution from the neat compound. 3. Perform an analytical check (e.g., HPLC) to confirm the purity of the compound.
Appearance of new peaks in HPLC or GC-MS analysis. Chemical degradation of the compound.1. Review the solvent used for the stock solution; consider switching to a less reactive solvent if using an alcohol. 2. Assess the pH of your experimental medium, as some sesquiterpene lactones are sensitive to pH.[6] 3. Investigate potential interactions with other components in your experimental setup.
Inconsistent experimental results between batches. Variation in the stability of different batches or degradation during storage.1. Implement a standardized protocol for the preparation and storage of all solutions. 2. Routinely check the purity of your stock solutions before use. 3. Store all batches under identical, optimal conditions.

Data on Sesquiterpene Lactone Stability

The following table summarizes findings from a study on the stability of sesquiterpene lactones in an Arnica tincture over three years, which can provide general insights into the stability of this class of compounds.

Storage TemperaturePercentage Decrease in Main Active Compounds
+4°C13%
+25°C32%
+30°C37%
(Data from a study on 11α,13-dihydrohelenalin esters in an ethanolic tincture)[3][4]

This data highlights the significant impact of temperature on the stability of sesquiterpene lactones, with lower temperatures providing better long-term stability.[3][4]

Experimental Protocols

Protocol for Assessing Compound Stability using HPLC
  • Preparation of Stock Solution: Accurately weigh a known amount of "this compound" and dissolve it in a suitable solvent (e.g., DMSO, Acetone) to a known concentration.

  • Storage Conditions: Aliquot the stock solution into several vials and store them under different conditions you wish to test (e.g., -20°C, 4°C, room temperature, protected from light vs. exposed to light).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one aliquot from each storage condition.

  • HPLC Analysis:

    • Allow the aliquot to equilibrate to room temperature.

    • Dilute the sample to an appropriate concentration for HPLC analysis.

    • Inject the sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

    • Develop a suitable gradient elution method to separate the parent compound from potential degradation products.

    • Quantify the peak area of the parent compound at each time point.

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the initial time point (t=0). Plot the percentage of the remaining compound against time for each storage condition to determine the stability profile.

Visualizations

degradation_pathway Compound This compound Degradation Degradation Compound->Degradation Heat, Light, pH extremes, Reactive Solvents Products Products Degradation->Products Degradation Products

Caption: Potential Degradation Pathway.

Caption: Troubleshooting Workflow for Inconsistent Results.

References

"1,10:4,5-Diepoxy-7(11)-germacren-8-one" degradation pathways and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for 1,10:4,5-Diepoxy-7(11)-germacren-8-one under typical laboratory conditions?

A1: Based on the structure of this compound, which contains two epoxide rings, a ketone, and a germacrene skeleton, the following degradation pathways are plausible:

  • Hydrolysis: The epoxide rings are susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of diols.

  • Oxidation: The molecule can undergo further oxidation, potentially at the allylic positions or leading to the opening of the epoxy rings.

  • Thermal Decomposition: Like many complex organic molecules, elevated temperatures can lead to isomerization of the double bond or cleavage of the carbon skeleton.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, such as rearrangements or the addition of solvent molecules across double bonds.[1]

Q2: What are the potential byproducts I should look for when analyzing the stability of this compound?

A2: Potential byproducts could include mono- and di-hydrolyzed derivatives from the opening of the epoxide rings, oxidized analogs, and various isomers. For instance, the degradation of the related sesquiterpene lactone absinthin (B1666480) at room temperature resulted in the formation of anabsin, anabsinthin, and 3'-hydroxyanabsinthin.[2] Therefore, it is advisable to screen for compounds with molecular weights corresponding to the addition of one or more water molecules or oxygen atoms.

Q3: How should I store this compound to minimize degradation?

A3: To minimize degradation, the compound should be stored as a solid at low temperatures, ideally at -20°C or below, and protected from light and moisture.[2][3] If solutions are required, they should be prepared fresh in a high-purity, degassed solvent and used promptly. For longer-term storage of solutions, it is recommended to store them at -80°C.

Troubleshooting Guides

Issue: I am observing multiple unexpected peaks in my HPLC-MS analysis of a sample of this compound.

  • Possible Cause 1: On-column degradation. The analytical conditions themselves might be causing degradation.

    • Troubleshooting Step:

      • Vary the mobile phase composition and pH. Use a buffered mobile phase to maintain a stable pH.

      • Lower the column temperature.

      • Reduce the injection volume and sample concentration.

  • Possible Cause 2: Sample degradation prior to analysis. The sample may have degraded during storage or sample preparation.

    • Troubleshooting Step:

      • Ensure the sample has been stored correctly (see Q3 in FAQs).

      • Prepare a fresh sample from a new stock vial and analyze it immediately.

      • Minimize the time the sample spends in the autosampler.

  • Possible Cause 3: Presence of impurities from synthesis or isolation. The unexpected peaks may not be degradation products but rather impurities.

    • Troubleshooting Step:

      • Review the certificate of analysis for the compound.

      • If possible, use a different batch of the compound to see if the peak profile is consistent.

      • Attempt to isolate the major "impurity" peaks and characterize them by NMR or high-resolution mass spectrometry to determine if they are related to the parent compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and byproducts.

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile (B52724) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 6, 12, and 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 6, 12, and 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 2, 6, 12, and 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in a 100°C oven for 24, 48, and 72 hours. Dissolve the stressed solid in acetonitrile for analysis.

    • Photodegradation: Expose a solution of the compound (in a quartz cuvette) to a UV lamp (e.g., 254 nm) for 1, 2, 4, and 8 hours.[1]

  • Sample Analysis:

    • Prior to injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples by HPLC-UV-MS. A reverse-phase C18 column is a suitable starting point.[2][4] A gradient elution with water and acetonitrile, both containing 0.1% formic acid, can be employed.

    • Monitor the disappearance of the parent peak and the appearance of new peaks.

    • Use the mass spectrometer to obtain the molecular weights of the potential degradation products.

Data Presentation

Table 1: Hypothetical Degradation of this compound under Various Stress Conditions

Stress ConditionIncubation Time (hours)% Parent Compound RemainingMajor Degradation Product (m/z)
0.1 M HCl, 60°C285.2269.17 [M+H₂O+H]⁺
662.7269.17 [M+H₂O+H]⁺
1241.3287.18 [M+2H₂O+H]⁺
2415.8287.18 [M+2H₂O+H]⁺
0.1 M NaOH, 60°C278.9269.17 [M+H₂O+H]⁺
651.4287.18 [M+2H₂O+H]⁺
1223.1Isomer of parent (m/z 251.16)
245.6Isomer of parent (m/z 251.16)
3% H₂O₂, RT292.5267.15 [M+O+H]⁺
676.8267.15 [M+O+H]⁺
1259.1283.14 [M+2O+H]⁺
2438.4283.14 [M+2O+H]⁺

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_isomerization Isomerization parent This compound (m/z 251.16) mono_hydrolyzed Mono-hydrolyzed Product (m/z 269.17) parent->mono_hydrolyzed + H₂O mono_oxidized Mono-oxidized Product (m/z 267.15) parent->mono_oxidized + [O] isomer Isomer (m/z 251.16) parent->isomer Heat/Base di_hydrolyzed Di-hydrolyzed Product (m/z 287.18) mono_hydrolyzed->di_hydrolyzed + H₂O di_oxidized Di-oxidized Product (m/z 283.14) mono_oxidized->di_oxidized + [O] Experimental_Workflow start Start: Stock Solution of Compound stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress neutralize Neutralize/Prepare Sample stress->neutralize analysis HPLC-UV-MS Analysis neutralize->analysis data Data Analysis: - Identify Degradation Products - Determine Degradation Rate analysis->data end End: Stability Profile data->end

References

Troubleshooting "1,10:4,5-Diepoxy-7(11)-germacren-8-one" in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using "1,10:4,5-Diepoxy-7(11)-germacren-8-one" in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

This compound is a sesquiterpenoid natural product that has been isolated from plants such as Isodon adenantha.[1] Sesquiterpenoids as a class are known to exhibit a range of biological activities, including cytotoxic and anti-inflammatory effects. While specific data for this compound is limited, related germacrane (B1241064) sesquiterpenes have shown cytotoxic activity against various cancer cell lines.

Q2: How should I dissolve and store this compound?

For cell-based assays, it is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).[2] Stock solutions should be prepared at a high concentration (e.g., 10 mM) and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For short-term storage (up to 24 months), 2-8°C is acceptable if the vial is tightly sealed.[2] Before use, allow the vial to equilibrate to room temperature for at least one hour to prevent condensation.[2]

Q3: What is the recommended working concentration for this compound in cell-based assays?

The optimal working concentration of this compound will vary depending on the cell line and the specific assay. It is crucial to perform a dose-response experiment to determine the effective concentration range for your experimental system. Based on data from similar sesquiterpenoids, a starting concentration range of 1 µM to 50 µM is suggested for initial cytotoxicity screening.

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible results in cytotoxicity assays.

  • Possible Cause: Compound precipitation.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.5%) and consistent across all wells. Visually inspect the wells for any signs of precipitation after adding the compound. If precipitation is observed, consider using a different solvent or a lower concentration of the compound.

  • Possible Cause: Cell seeding variability.

    • Solution: Ensure a homogeneous cell suspension before seeding. Use a calibrated pipette and a consistent seeding density across all wells. Allow cells to adhere and stabilize for 24 hours before adding the compound.

  • Possible Cause: Inaccurate drug concentration.

    • Solution: Prepare fresh dilutions of the compound from a stock solution for each experiment. Verify the concentration of the stock solution if possible.

Problem 2: High cytotoxicity observed in control (non-cancerous) cell lines.

  • Possible Cause: Off-target effects.

    • Solution: The compound may be targeting pathways essential for both normal and cancer cell survival. A detailed dose-response analysis may reveal a narrow therapeutic window where cancer cells are more sensitive.

  • Possible Cause: Non-specific toxicity due to poor solubility.

    • Solution: As mentioned above, ensure the compound is fully dissolved. Aggregates of the compound can lead to non-specific cell death.

Problem 3: No significant effect observed at expected concentrations.

  • Possible Cause: Compound instability.

    • Solution: Prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Consider the stability of the compound in your culture medium over the time course of the experiment.

  • Possible Cause: Cell line resistance.

    • Solution: The chosen cell line may be resistant to the compound's mechanism of action. If possible, test the compound on a panel of different cell lines.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is used to assess cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO at the same final concentration). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

  • Cell Treatment: Treat cells with this compound at the desired concentrations for the determined time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour.

Quantitative Data

Compound ClassCancer Cell LineIC₅₀ (µM)
Germacrane SesquiterpeneA549 (Lung)8.97 - 32.5
Germacrane SesquiterpeneHepG2 (Liver)~27.39
Germacrane SesquiterpeneMCF-7 (Breast)~20.15
Germacrane SesquiterpeneHeLa (Cervical)~25.0

Note: The IC₅₀ values are approximate and can vary based on experimental conditions.[3]

Visualizations

Experimental Workflow for Troubleshooting Cytotoxicity Assays

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Solutions Inconsistent_Results Inconsistent/No Effect Check_Solubility Check Compound Solubility (Visual Inspection) Inconsistent_Results->Check_Solubility Verify_Concentration Verify Compound Concentration (Fresh Dilutions) Inconsistent_Results->Verify_Concentration Assess_Cell_Health Assess Cell Health & Density (Microscopy) Inconsistent_Results->Assess_Cell_Health Review_Protocol Review Assay Protocol (Incubation Times, Reagents) Inconsistent_Results->Review_Protocol Optimize_Solvent Optimize Solvent/Concentration Check_Solubility->Optimize_Solvent Use_Fresh_Stock Use Fresh Stock Solution Verify_Concentration->Use_Fresh_Stock Standardize_Seeding Standardize Cell Seeding Assess_Cell_Health->Standardize_Seeding Calibrate_Equipment Calibrate Pipettes/Reader Review_Protocol->Calibrate_Equipment

Caption: A logical workflow for troubleshooting common issues in cytotoxicity assays.

Plausible Signaling Pathway for Sesquiterpenoid-Induced Apoptosis

While the exact mechanism for this compound is not fully elucidated, a plausible mechanism based on related compounds involves the inhibition of the NF-κB pathway and activation of the caspase cascade.

G Compound 1,10:4,5-Diepoxy-7(11)- germacren-8-one IKK IKK Compound->IKK Inhibition Caspase8 Caspase-8 Compound->Caspase8 Activation Caspase9 Caspase-9 Compound->Caspase9 Activation IkB IκBα IKK->IkB Phosphorylation (Inhibited) NFkB NF-κB IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocation (Blocked) Anti_Apoptotic Anti-Apoptotic Gene Expression Nucleus->Anti_Apoptotic Transcription (Downregulated) Apoptosis Apoptosis Anti_Apoptotic->Apoptosis Inhibition Caspase3 Caspase-3 Caspase8->Caspase3 Activation Caspase9->Caspase3 Activation PARP PARP Caspase3->PARP Cleavage PARP->Apoptosis

Caption: Hypothetical signaling pathway of sesquiterpenoid-induced apoptosis.

References

"1,10:4,5-Diepoxy-7(11)-germacren-8-one" off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel sesquiterpenoid, 1,10:4,5-Diepoxy-7(11)-germacren-8-one. Given the limited specific data on this compound, this guide draws upon the broader knowledge of germacrane (B1241064) sesquiterpenoids and sesquiterpene lactones to address potential experimental challenges and off-target effects.

Frequently Asked Questions (FAQs)

Q1: My experiment with this compound shows unexpected cytotoxicity in my control cell line. What could be the cause?

A1: Unexpected cytotoxicity in control cells is a common issue when working with novel bioactive compounds. Several factors could be at play:

  • Inherent Cytotoxicity: Sesquiterpenoids, as a class, are known to possess cytotoxic properties.[1] Your compound may have a narrow therapeutic window, affecting fundamental cellular processes common to both your target and control cells.

  • Off-Target Effects: The compound may be interacting with unintended cellular targets. A common off-target signaling pathway for sesquiterpenoids is the NF-κB pathway, which is crucial for cell survival and inflammation.[2][3][4] Inhibition of this pathway can lead to apoptosis.[5]

  • Compound Aggregation: Poor solubility can lead to the formation of compound aggregates, which can cause non-specific cytotoxicity. Ensure your compound is fully dissolved in the vehicle solvent and that the final concentration of the solvent in your cell culture media is non-toxic. Information on suitable solvents can often be found on the supplier's technical data sheet.[6]

Q2: I am not observing the expected biological activity with this compound. What are some troubleshooting steps?

A2: A lack of expected activity can be due to several experimental variables:

  • Compound Stability: Ensure the compound is stored correctly, as recommended by the supplier, typically at -20°C in a tightly sealed vial.[6] Repeated freeze-thaw cycles should be avoided. Prepare fresh dilutions for each experiment.

  • Cell Line Specificity: The target you are investigating may not be present or may be expressed at low levels in your chosen cell line. Verify target expression using techniques like Western blot or qPCR.

  • Dose and Time Dependence: The observed effect may be highly dependent on the concentration and duration of treatment. Perform a thorough dose-response and time-course experiment to identify the optimal experimental window.

  • Solubility Issues: As mentioned previously, poor solubility can limit the effective concentration of the compound in your assay. Consider using a different solvent or a formulation strategy to improve solubility.[5]

Q3: What is a common signaling pathway affected by germacrane sesquiterpenoids that I should consider as a potential off-target?

A3: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a well-documented target of many sesquiterpenoids.[2][7] This pathway plays a central role in regulating inflammatory responses, cell survival, and proliferation.[3] Inhibition of the NF-κB pathway by sesquiterpenoids like parthenolide (B1678480) occurs through the targeting of the IκB kinase (IKK) complex, preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[4] Unintended modulation of this pathway can lead to significant off-target effects.

Troubleshooting Guide: Potential Off-Target Effects

When working with a novel compound like this compound, it is crucial to consider potential off-target effects. The following table summarizes known effects of the broader germacrane sesquiterpenoid class.

Potential Off-Target Effect Affected Signaling Pathway/Mechanism Experimental Readout Potential Consequences in Experiments
General Cytotoxicity Induction of apoptosis or necrosis.[1]Cell viability assays (MTT, CellTiter-Glo), Annexin V/PI staining.[5][8]Low therapeutic index, difficulty in distinguishing specific from toxic effects.
Anti-inflammatory Effects Inhibition of the NF-κB signaling pathway.[7]Reduced expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), decreased nuclear translocation of NF-κB p65 subunit.[9]Masking of pro-inflammatory responses in your experimental model, immunosuppressive effects.
Modulation of TGF-β Signaling Inhibition of the TGFβ/Smad signaling pathway by targeting the TGFβ type I receptor.[10]Decreased expression of fibronectin, α-smooth muscle actin, and collagens.[10]Unintended effects on cell differentiation, migration, and extracellular matrix deposition.
Protein Tyrosine Phosphatase (PTP) Inhibition Direct inhibition of PTPs such as PTP1B and T-cell PTP (TCPTP).[11]In vitro phosphatase activity assays.Alteration of cellular signaling cascades regulated by phosphorylation.

Experimental Protocols

General Protocol for Assessing In Vitro Cytotoxicity using MTT Assay

This protocol provides a general framework for evaluating the cytotoxic effects of this compound.

  • Cell Seeding:

    • Culture your chosen cancer and control cell lines in appropriate media.

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[6]

    • Perform serial dilutions of the stock solution to create a range of working concentrations.

    • Remove the old media from the 96-well plate and add 100 µL of fresh media containing the desired concentrations of the compound to each well. Include a vehicle control (media with the same percentage of solvent used for the highest compound concentration).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

G General Workflow for Investigating Off-Target Effects cluster_0 Initial Screening cluster_1 Off-Target Identification cluster_2 Validation and Mitigation A Primary Bioactivity Assay (e.g., target-based screen) B Counter-Screen (e.g., cytotoxicity in control cells) A->B Active Compound C Broad Panel Screening (e.g., kinase panel, safety panel) B->C Significant off-target activity suspected D Proteomics/Genomics Approaches (e.g., affinity purification-mass spec, RNA-seq) B->D E Pathway Analysis (e.g., Western blot for key signaling nodes like NF-kB, MAPK) B->E F Validate Off-Target Engagement (e.g., cellular thermal shift assay) C->F D->F E->F G Structure-Activity Relationship (SAR) Studies to improve selectivity F->G H Refine Experimental Design (e.g., use lower concentrations, shorter incubation times) F->H

References

Technical Support Center: Overcoming Resistance to 1,10:4,5-Diepoxy-7(11)-germacren-8-one in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address experimental challenges related to cancer cell resistance to the sesquiterpenoid, 1,10:4,5-Diepoxy-7(11)-germacren-8-one.

Troubleshooting Guides

This section offers solutions to common experimental issues encountered when observing reduced efficacy of this compound.

Issue 1: Decreased Cytotoxicity or Apoptosis Induction in Cancer Cells Over Time

Possible Cause 1: Increased Drug Efflux

Cancer cells may develop resistance by overexpressing ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the compound out of the cell, reducing its intracellular concentration.[1][2][3][4]

Troubleshooting Steps:

  • Assess ABC Transporter Expression:

    • Quantitative PCR (qPCR): Measure the mRNA levels of genes encoding major ABC transporters (e.g., ABCB1 for P-gp, ABCC1 for MRP1, and ABCG2 for BCRP).

    • Western Blot: Determine the protein levels of these transporters.

    • Immunofluorescence: Visualize the localization and expression of transporters on the cell membrane.

  • Functional Efflux Assays:

    • Use fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp). A lower intracellular fluorescence in treated cells compared to control cells suggests increased efflux.

  • Co-treatment with Efflux Pump Inhibitors:

    • Perform cytotoxicity assays with this compound in the presence of known ABC transporter inhibitors (e.g., Verapamil for P-gp). A restored cytotoxic effect indicates the involvement of efflux pumps.

Possible Cause 2: Upregulation of Anti-Apoptotic Proteins

Resistant cells may upregulate anti-apoptotic proteins, counteracting the pro-apoptotic effects of this compound.[5][6][7][8]

Troubleshooting Steps:

  • Profile Apoptosis-Related Proteins:

    • Western Blot: Analyze the expression levels of key anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, XIAP, cIAP1, cIAP2, and Survivin) and pro-apoptotic proteins (e.g., Bax, Bak, cleaved Caspase-3, cleaved PARP). A higher ratio of anti- to pro-apoptotic proteins in resistant cells is indicative of this mechanism.

  • Functional Apoptosis Assays:

    • Annexin V/Propidium Iodide (PI) Staining: Quantify the percentage of apoptotic cells via flow cytometry. A decrease in the apoptotic population suggests resistance.

    • Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., Caspase-3, -7).

  • Co-treatment with Inhibitors of Anti-Apoptotic Proteins:

    • Use small molecule inhibitors of Bcl-2 family proteins (e.g., ABT-737) or IAP antagonists (e.g., Smac mimetics) in combination with this compound to see if sensitivity is restored.

Issue 2: No Significant Inhibition of NF-κB Pathway in Treated Cells

Possible Cause: Alterations in the NF-κB Signaling Pathway

Constitutive activation of the NF-κB pathway or mutations in its components can lead to resistance to NF-κB inhibitors.[9][10][11][12][13]

Troubleshooting Steps:

  • Assess NF-κB Activation Status:

    • Western Blot: Measure the phosphorylation of IκBα and the p65 subunit of NF-κB. Also, check for the nuclear translocation of p65. Persistent phosphorylation of IκBα and nuclear p65 in the presence of the compound suggests a resistance mechanism.

    • Electrophoretic Mobility Shift Assay (EMSA) or DNA-binding ELISA: Directly measure the DNA binding activity of NF-κB.

  • Sequence Key Pathway Components:

    • Sequence genes like IKK and REL to identify potential mutations that could lead to constitutive activation.

  • Target Upstream or Downstream Effectors:

    • If resistance is due to upstream activation, consider co-treatment with inhibitors of upstream kinases like AKT.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a sesquiterpenoid that induces apoptosis in cancer cells by inhibiting the NF-κB pathway. This leads to the activation of caspases (-8, -9, and -3), cleavage of PARP, and a reduction in the levels of anti-apoptotic proteins cIAP-1 and XIAP. It also causes cell cycle arrest at the G2/M phase.

Q2: My cancer cell line shows intrinsic resistance to this compound. What should I investigate first?

A2: For intrinsic resistance, a good starting point is to assess the basal expression levels of ABC transporters and key anti-apoptotic proteins (Bcl-2 family and IAPs). A high basal level of these proteins could explain the innate resistance. Also, evaluate the basal activation state of the NF-κB pathway.

Q3: How can I develop a resistant cell line to study these mechanisms?

A3: A resistant cell line can be developed by continuous exposure of a sensitive parental cell line to gradually increasing concentrations of this compound over a prolonged period. The surviving cells can then be selected and characterized.

Q4: Are there any known synergistic drug combinations with this compound?

A4: While specific synergistic combinations for this exact compound are not yet documented, based on its mechanism of action, combining it with other chemotherapeutic agents that do not share the same resistance mechanisms could be beneficial. For example, combining it with a drug that is not a substrate for P-gp in P-gp overexpressing cells, or with a Bcl-2 inhibitor in cells with high Bcl-2 expression, could be a promising strategy.[13]

Data Presentation

Table 1: Illustrative IC50 Values in Sensitive vs. Resistant Cancer Cell Lines

Cell LineTreatmentIC50 (µM)Resistance Fold
Sensitive (Parental)This compound5.2-
ResistantThis compound48.59.3
ResistantThis compound + Verapamil (10 µM)8.11.6

This table presents hypothetical data for illustrative purposes.

Table 2: Illustrative Protein Expression Changes in Resistant Cells

ProteinFold Change in Resistant vs. Sensitive Cells (Western Blot Densitometry)
P-glycoprotein (P-gp)8.5-fold increase
Bcl-24.2-fold increase
XIAP3.7-fold increase
Cleaved Caspase-30.3-fold decrease

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Western Blot for P-glycoprotein and Bcl-2
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against P-glycoprotein (1:1000) and Bcl-2 (1:1000) overnight at 4°C.

    • Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Normalize to a loading control like β-actin or GAPDH.

Protocol 2: Rhodamine 123 Efflux Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Treat cells with this compound and/or an efflux pump inhibitor (e.g., Verapamil) for the desired time.

  • Rhodamine 123 Staining:

    • Incubate cells with Rhodamine 123 (5 µM) for 30-60 minutes at 37°C.

  • Efflux Period:

    • Wash cells with PBS and incubate in a fresh medium without Rhodamine 123 for 1-2 hours to allow for efflux.

  • Fluorescence Measurement:

    • Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer (Excitation/Emission ~485/528 nm).

Visualizations

G Drug Efflux Mechanism of Resistance cluster_membrane Cell Membrane drug_out Drug (Out) pgp P-glycoprotein (ABC Transporter) drug_out->pgp Binding pgp->drug_out Efflux (ATP-dependent) drug_in Drug (In) drug_in->pgp G Logical flow for troubleshooting resistance. cluster_workflow Troubleshooting Workflow start Decreased Drug Efficacy Observed q_efflux Assess Drug Efflux start->q_efflux q_apoptosis Profile Apoptosis Proteins start->q_apoptosis q_nfkb Check NF-kB Activity start->q_nfkb res_efflux Efflux Pump Upregulation q_efflux->res_efflux Increased res_apoptosis Anti-Apoptotic Protein Upregulation q_apoptosis->res_apoptosis Increased res_nfkb Altered NF-kB Signaling q_nfkb->res_nfkb Unaltered sol_efflux Use Efflux Pump Inhibitors res_efflux->sol_efflux sol_apoptosis Use Bcl-2/IAP Inhibitors res_apoptosis->sol_apoptosis sol_nfkb Target Upstream/Downstream Effectors res_nfkb->sol_nfkb G Simplified signaling pathway of the compound. cluster_pathway NF-kB and Apoptosis Signaling drug 1,10:4,5-Diepoxy- 7(11)-germacren-8-one nfkb NF-kB drug->nfkb Inhibits anti_apoptotic Anti-Apoptotic Proteins (Bcl-2, XIAP) nfkb->anti_apoptotic Promotes Transcription apoptosis Apoptosis nfkb->apoptosis Inhibits (indirectly) anti_apoptotic->apoptosis Inhibits

References

"1,10:4,5-Diepoxy-7(11)-germacren-8-one" batch-to-batch variability issues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance to address batch-to-batch variability issues encountered during the isolation, purification, and handling of 1,10:4,5-Diepoxy-7(11)-germacren-8-one.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its source?

A1: this compound is a sesquiterpenoid, a class of natural products.[1] It is primarily isolated from the herbs of Isodon adenantha.[1][2]

Q2: What are the primary causes of batch-to-batch variability for this compound?

A2: Batch-to-batch variability in natural products like this compound is a significant challenge. The main sources of this variability can be categorized as:

  • Raw Material Variation: The chemical profile of the source plant, Isodon adenantha, can be influenced by geographical location, climate, harvest time, and storage conditions.[3][4] This inherent natural variability directly impacts the concentration and purity of the target compound in the starting material.

  • Extraction and Purification Process: Lack of a standardized and strictly controlled protocol for extraction and purification is a major contributor to inconsistencies.[3] Minor deviations in solvent ratios, temperature, or chromatography conditions can lead to significant differences in yield and purity.

Q3: How can I assess the purity and consistency of my batches?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for analyzing sesquiterpene lactones.[5] Developing a robust HPLC method will allow you to quantify the amount of this compound and create a chemical fingerprint to compare different batches.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation and can provide insights into the presence of impurities.

Q4: What are the known stability issues with sesquiterpene lactones like this one?

A4: Sesquiterpene lactones can be sensitive to a variety of environmental factors. They are often thermolabile and can degrade at elevated temperatures.[6] Exposure to UV light and non-neutral pH conditions can also lead to degradation. The epoxide functional groups in this compound may be susceptible to acid-catalyzed rearrangement or hydrolysis.

Q5: What are the recommended storage conditions for this compound?

A5: To ensure stability, the compound should be stored in a cool, dark, and dry place. It is advisable to store it at low temperatures, such as 2-8°C, and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation. For long-term storage, keeping the compound as a dry solid is preferable to in-solution storage.

Troubleshooting Guides

This section provides solutions to common problems encountered during the isolation and purification of this compound.

Issue 1: Low Yield of the Target Compound
Potential Cause Troubleshooting Step
Incomplete Extraction 1. Optimize Solvent System: Ensure the polarity of your extraction solvent is appropriate for sesquiterpenoids. A mixture of polar and non-polar solvents (e.g., methanol (B129727)/dichloromethane) is often effective. 2. Increase Extraction Time/Repetitions: The plant material may require longer extraction times or multiple extraction cycles for complete recovery. 3. Particle Size: Ensure the plant material is ground to a fine, consistent powder to maximize surface area for solvent penetration.
Degradation During Extraction 1. Use Milder Conditions: Avoid high temperatures during extraction. If using Soxhlet extraction, be aware of the potential for thermal degradation.[6] Consider room temperature maceration or ultrasound-assisted extraction as alternatives. 2. Protect from Light: Conduct the extraction in amber glassware or protect the extraction vessel from direct light.
Loss During Purification 1. Inappropriate Chromatography Stationary Phase: Silica (B1680970) gel is commonly used, but if your compound is unstable on silica, consider alternative stationary phases like alumina (B75360) or C18 reversed-phase silica. 2. Suboptimal Elution Gradient (Column Chromatography): A poorly optimized gradient can lead to broad peaks and poor separation, resulting in mixed fractions and loss of pure compound. Develop the gradient using Thin Layer Chromatography (TLC) first. 3. Irreversible Adsorption: Highly polar functional groups can sometimes irreversibly bind to the stationary phase. Pre-treating the column with a small amount of a more polar solvent might help.
Issue 2: Inconsistent Purity Between Batches
Potential Cause Troubleshooting Step
Variable Raw Material 1. Standardize Source: If possible, source your Isodon adenantha from the same geographical location and harvest at the same time of year. 2. Pre-screen Raw Material: Use TLC or HPLC to create a fingerprint of the crude extract from each new batch of raw material to assess its initial quality and similarity to previous batches.
Inconsistent Extraction Protocol 1. Develop a Standard Operating Procedure (SOP): Document every step of the extraction process, including solvent volumes, extraction times, and temperatures. Adhere strictly to this SOP for every batch.[3]
Poor Chromatographic Separation 1. Optimize HPLC/Column Chromatography Method: Re-evaluate your mobile phase composition and gradient. Even small changes can significantly impact resolution. 2. Column Overloading: Injecting too much crude material onto your column will lead to poor separation and co-elution of impurities. Determine the optimal loading capacity of your column. 3. Column Degradation: HPLC and flash chromatography columns have a finite lifetime. A decrease in performance may indicate the need to replace the column.
Issue 3: Compound Degradation Over Time
Potential Cause Troubleshooting Step
Improper Storage 1. Store as a Solid: Whenever possible, store the purified compound as a dry, solid powder rather than in solution. 2. Use Inert Gas: For long-term storage, flush the storage vial with an inert gas like argon or nitrogen before sealing. 3. Refrigerate or Freeze: Store at 2-8°C for short-term and consider -20°C or lower for long-term storage.
Exposure to Light 1. Use Amber Vials: Store the compound in amber glass vials to protect it from UV degradation.
Presence of Contaminants 1. Ensure High Purity: Residual acidic or basic impurities from the purification process can catalyze degradation. Ensure the final product is free of residual solvents and other contaminants.

Experimental Protocols

Representative Protocol for Isolation and Purification

This protocol is a general guideline based on common procedures for isolating sesquiterpene lactones from Isodon species. Optimization will be necessary for your specific experimental conditions.

1. Extraction

  • Material: Air-dried and powdered aerial parts of Isodon adenantha.

  • Procedure:

    • Macerate the powdered plant material in a 1:1 mixture of dichloromethane (B109758) and methanol at room temperature for 24 hours.

    • Filter the extract and repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.

2. Solvent Partitioning

  • Procedure:

    • Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as hexane (B92381), ethyl acetate (B1210297), and n-butanol.

    • Monitor the fractions by TLC to identify the fraction containing the target compound. Sesquiterpene lactones are typically found in the ethyl acetate fraction.

3. Column Chromatography

  • Stationary Phase: Silica gel (200-300 mesh).

  • Mobile Phase: A gradient of hexane and ethyl acetate.

  • Procedure:

    • Pack a glass column with silica gel slurried in hexane.

    • Dissolve the ethyl acetate fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the column.

    • Elute the column with a stepwise gradient of increasing ethyl acetate in hexane (e.g., 100% hexane, 9:1 hexane:ethyl acetate, 8:2, etc., up to 100% ethyl acetate).

    • Collect fractions and monitor by TLC.

    • Combine fractions containing the compound of interest and evaporate the solvent.

4. Preparative HPLC

  • Column: A C18 reversed-phase preparative column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Procedure:

    • Dissolve the semi-purified fraction from column chromatography in methanol.

    • Filter the solution through a 0.45 µm filter.

    • Inject the sample onto the preparative HPLC system.

    • Elute with a suitable gradient of acetonitrile in water.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the pure compound.

Analytical HPLC Method for Purity Assessment
Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: Water; B: Acetonitrile
Gradient 0-30 min, 30-70% B; 30-40 min, 70-100% B
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 25°C

Visualizations

experimental_workflow cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_purification Purification plant_material Powdered Isodon adenantha extraction Maceration with Dichloromethane/Methanol plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Partitioning (Hexane, Ethyl Acetate, n-Butanol) crude_extract->partitioning ea_fraction Ethyl Acetate Fraction partitioning->ea_fraction column_chrom Silica Gel Column Chromatography ea_fraction->column_chrom prep_hplc Preparative HPLC (C18) column_chrom->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: A typical experimental workflow for the isolation and purification of this compound.

troubleshooting_logic cluster_investigation Initial Investigation cluster_raw_material_issues Raw Material Issues cluster_protocol_issues Protocol Issues start Batch-to-Batch Variability Observed check_raw_material Analyze Raw Material (TLC/HPLC Fingerprint) start->check_raw_material review_protocol Review Extraction/Purification Protocol start->review_protocol standardize_source Standardize Plant Source and Harvest Time check_raw_material->standardize_source pre_screen Pre-screen New Batches of Raw Material check_raw_material->pre_screen optimize_extraction Optimize Extraction Parameters review_protocol->optimize_extraction optimize_purification Optimize Chromatography Conditions review_protocol->optimize_purification implement_sop Implement and Adhere to a Strict SOP optimize_extraction->implement_sop optimize_purification->implement_sop

Caption: A logical flowchart for troubleshooting batch-to-batch variability in natural product isolation.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of the sesquiterpenoid 1,10:4,5-Diepoxy-7(11)-germacren-8-one for in vivo studies.

I. Compound Physicochemical Properties (Predicted)

Understanding the inherent properties of this compound is crucial for designing effective bioavailability enhancement strategies. The following table summarizes key physicochemical parameters predicted using computational models.

PropertyPredicted ValueImplication for Bioavailability
Molecular Weight 250.34 g/mol Favorable for passive diffusion across biological membranes.
Aqueous Solubility LowPoor dissolution in gastrointestinal fluids, limiting absorption.
LogP (Octanol/Water Partition Coefficient) HighLipophilic nature can lead to poor aqueous solubility and potential sequestration in fatty tissues.
Polar Surface Area (PSA) 46.53 ŲRelatively low PSA suggests good potential for membrane permeability.

II. Frequently Asked Questions (FAQs)

Q1: Why is the bioavailability of this compound expected to be low?

A1: The low bioavailability is primarily due to its poor aqueous solubility, a common characteristic of lipophilic sesquiterpenoids. For oral administration, poor solubility limits the dissolution of the compound in the gastrointestinal tract, which is a prerequisite for absorption into the bloodstream.

Q2: What are the primary strategies to enhance the bioavailability of this compound?

A2: The main approaches focus on improving its solubility and dissolution rate. These include:

  • Lipid-Based Formulations: Encapsulating the compound in liposomes.

  • Polymeric Nanoparticles: Formulating the compound into biodegradable polymeric nanoparticles.

  • Cyclodextrin (B1172386) Complexation: Forming inclusion complexes with cyclodextrins.

Q3: Which formulation strategy is best for my in vivo study?

A3: The choice of formulation depends on the specific experimental goals, the route of administration, and the target tissue.

  • Liposomes are versatile and can be used for both oral and parenteral delivery. They can protect the compound from degradation and facilitate cellular uptake.

  • Polymeric nanoparticles offer controlled release profiles and can be surface-modified for targeted delivery.

  • Cyclodextrin complexes are effective for increasing the solubility of the compound for oral or injectable formulations where a rapid release is desired.

III. Troubleshooting Guides

A. Liposomal Formulation Issues
IssuePossible Cause(s)Suggested Solution(s)
Low Encapsulation Efficiency (<70%) - Inappropriate lipid composition.- Suboptimal drug-to-lipid ratio.- Inefficient hydration or sonication.- Use a mixture of phospholipids (B1166683) (e.g., soy phosphatidylcholine) and cholesterol to improve membrane stability.- Optimize the drug-to-lipid molar ratio (start with 1:10 and adjust).- Ensure complete hydration of the lipid film and optimize sonication time and power.
Large and Polydisperse Liposomes (PDI > 0.3) - Incomplete hydration.- Insufficient sonication or extrusion cycles.- Ensure the lipid film is thin and evenly distributed before hydration.- Increase sonication time or perform more extrusion cycles through a defined pore size membrane (e.g., 100 nm).
Precipitation of Compound During Formulation - Exceeding the solubility limit in the organic solvent.- Poor miscibility of the organic solvent with the aqueous phase.- Use a co-solvent system (e.g., chloroform (B151607) and methanol) to fully dissolve the compound and lipids.- Ensure slow and controlled removal of the organic solvent during film formation.
B. Polymeric Nanoparticle Formulation Issues
IssuePossible Cause(s)Suggested Solution(s)
Low Drug Loading - Poor affinity of the compound for the polymer matrix.- Rapid drug diffusion into the external phase during formulation.- Select a polymer with appropriate hydrophobicity (e.g., PLGA).- Optimize the drug-to-polymer ratio.- Use an emulsification-solvent evaporation method with a suitable surfactant (e.g., PVA) to stabilize the emulsion.
Large Particle Size (>200 nm) - Inefficient homogenization or sonication.- High polymer concentration.- Optimize the energy input during emulsification (e.g., sonication power and time).- Adjust the polymer concentration in the organic phase.
High Polydispersity Index (PDI > 0.3) - Inconsistent emulsification process.- Polymer precipitation during solvent evaporation.- Ensure uniform and rapid stirring during emulsification and solvent removal.- Control the rate of solvent evaporation.
C. Cyclodextrin Complexation Issues
IssuePossible Cause(s)Suggested Solution(s)
Low Complexation Efficiency - Inappropriate type of cyclodextrin.- Suboptimal compound-to-cyclodextrin molar ratio.- Insufficient mixing or incubation time.- Screen different cyclodextrins (e.g., HP-β-CD, SBE-β-CD) for the best fit.- Determine the optimal molar ratio through phase solubility studies.- Increase stirring time and/or use sonication to facilitate complex formation.
Precipitation of the Complex - Exceeding the solubility of the complex in the aqueous medium.- Do not exceed the concentration determined by phase solubility studies.- Consider lyophilizing the complex to form a stable, water-soluble powder.

IV. Experimental Protocols

A. Protocol 1: Preparation of Liposomes by Thin-Film Hydration
  • Dissolution: Dissolve this compound and lipids (e.g., soy phosphatidylcholine and cholesterol in a 4:1 molar ratio) in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature.

  • Size Reduction: Reduce the size of the resulting multilamellar vesicles (MLVs) to form small unilamellar vesicles (SUVs) by sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

B. Protocol 2: Preparation of Polymeric Nanoparticles by Emulsification-Solvent Evaporation
  • Organic Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-immiscible organic solvent (e.g., dichloromethane).

  • Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., polyvinyl alcohol, PVA).

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or probe sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature under reduced pressure to evaporate the organic solvent, leading to the formation of nanoparticles.

  • Purification: Collect the nanoparticles by centrifugation, wash with deionized water to remove excess surfactant, and resuspend in a suitable medium.

C. Protocol 3: Preparation of Cyclodextrin Inclusion Complexes by Lyophilization
  • Dissolution: Prepare an aqueous solution of the chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).

  • Complexation: Add an excess of this compound to the cyclodextrin solution.

  • Equilibration: Stir the suspension at room temperature for 24-48 hours to allow for complex formation.

  • Filtration: Remove the uncomplexed compound by filtration through a 0.45 µm membrane filter.

  • Lyophilization: Freeze-dry the resulting solution to obtain a solid, water-soluble powder of the inclusion complex.

V. Visualization of Relevant Signaling Pathways

Sesquiterpenoids are known to modulate several key signaling pathways. Understanding these interactions can be crucial for interpreting in vivo study results.

experimental_workflow cluster_formulation Formulation Strategy cluster_invivo In Vivo Study Compound Compound Liposomes Liposomes Compound->Liposomes Thin-film hydration Nanoparticles Nanoparticles Compound->Nanoparticles Emulsification Cyclodextrins Cyclodextrins Compound->Cyclodextrins Complexation Administration Administration Liposomes->Administration Nanoparticles->Administration Cyclodextrins->Administration Pharmacokinetics Pharmacokinetics Administration->Pharmacokinetics Efficacy Efficacy Pharmacokinetics->Efficacy

Caption: Workflow for enhancing bioavailability.

NFkB_pathway Stimulus Stimulus IKK IKK Stimulus->IKK activates IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB inhibits Proteasomal\nDegradation Proteasomal Degradation IκB->Proteasomal\nDegradation Nucleus Nucleus NF-κB->Nucleus translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription activates Compound Sesquiterpenoid Compound->IKK inhibits

Caption: NF-κB signaling pathway inhibition.

Wnt_pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates GSK-3β GSK-3β Dishevelled->GSK-3β inhibits β-catenin β-catenin GSK-3β->β-catenin promotes degradation Nucleus Nucleus β-catenin->Nucleus accumulates & translocates Target Gene\nExpression Target Gene Expression Nucleus->Target Gene\nExpression activates Compound Sesquiterpenoid Compound->GSK-3β activates

Caption: Wnt/β-catenin signaling modulation.

PI3K_Akt_pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell Survival\n& Proliferation Cell Survival & Proliferation mTOR->Cell Survival\n& Proliferation Compound Sesquiterpenoid Compound->PI3K inhibits Compound->Akt inhibits

Caption: PI3K/Akt/mTOR pathway inhibition.

Technical Support Center: Refinement of "1,10:4,5-Diepoxy-7(11)-germacren-8-one" Purification Techniques

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,10:4,5-Diepoxy-7(11)-germacren-8-one . The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features to consider during purification?

This compound is a sesquiterpenoid belonging to the germacrene class. Its structure contains two epoxide rings and a ketone functional group. These features are critical for purification as the epoxide rings can be sensitive to acidic conditions, potentially leading to degradation or rearrangement on stationary phases like silica (B1680970) gel. The presence of multiple polar functional groups suggests that a combination of normal-phase and reversed-phase chromatography may be effective for achieving high purity.

Q2: What is a general workflow for the purification of this compound from a plant matrix?

A typical purification strategy involves a multi-step approach:

  • Extraction: Initial extraction of the dried and powdered plant material with a moderately polar solvent like ethanol (B145695) or a mixture of dichloromethane (B109758) and methanol (B129727).

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common sequence is partitioning between n-hexane and aqueous methanol, followed by extraction of the aqueous phase with a solvent of intermediate polarity like ethyl acetate (B1210297).

  • Column Chromatography: The enriched fraction (e.g., the ethyl acetate fraction) is then subjected to column chromatography, typically using silica gel, to perform a bulk separation of the major components.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative or semi-preparative HPLC, often using a reversed-phase column to achieve high purity.

  • Crystallization: If the compound is crystalline, a final crystallization step can be employed to achieve the highest possible purity.

Q3: How can I monitor the purification process effectively?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process at various stages. It is used to:

  • Check the completeness of the initial extraction.

  • Analyze the distribution of the target compound in different fractions after liquid-liquid partitioning.

  • Guide the pooling of fractions from column chromatography.

  • Assess the purity of the fractions obtained from HPLC.

A suitable TLC system for this compound would likely involve a mobile phase of hexane (B92381) and ethyl acetate on silica gel plates. Visualization can be achieved using UV light (if the compound is UV active) and/or by staining with a suitable reagent such as vanillin-sulfuric acid, followed by heating.

Troubleshooting Guides

Column Chromatography Issues
Problem Potential Cause Troubleshooting Suggestion
Low or no recovery of the target compound Degradation on silica gel: The epoxide rings are acid-sensitive and may be degraded by the acidic nature of standard silica gel.- Use neutralized silica gel: Treat silica gel with a base (e.g., triethylamine) in the slurry or mobile phase to neutralize acidic sites.[1]- Consider alternative stationary phases: Alumina (neutral or basic) or Florisil® can be less harsh alternatives to silica gel.
Irreversible adsorption: The compound may be too polar for the chosen solvent system and is strongly retained on the column.- Increase the polarity of the mobile phase: Employ a gradient elution with a progressively more polar solvent mixture (e.g., increasing the percentage of ethyl acetate in hexane).
Poor separation of the target compound from impurities (co-elution) Inappropriate solvent system: The chosen mobile phase does not provide sufficient selectivity for the separation.- Optimize the solvent system using TLC: Experiment with different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve a baseline separation of the target compound from major impurities, aiming for an Rf value of 0.2-0.4 for the target compound.
Column overloading: Too much crude material was loaded onto the column.- Reduce the sample load: A general rule of thumb is to use a 1:30 to 1:100 ratio of sample to stationary phase by weight.
Peak tailing Strong interaction with the stationary phase: Acidic or highly polar sites on the silica gel can lead to tailing.- Add a small amount of a modifier to the mobile phase: Including a small percentage of a more polar solvent like methanol or a base like triethylamine (B128534) can improve peak shape.
High-Performance Liquid Chromatography (HPLC) Issues
Problem Potential Cause Troubleshooting Suggestion
Broad or split peaks Column degradation: The stationary phase has been compromised.- Use a guard column: This will protect the analytical/preparative column from strongly adsorbing compounds.- Flush the column: Use a strong solvent to wash the column and remove any adsorbed impurities.
Inappropriate mobile phase: The pH or solvent composition is not optimal.- Ensure the mobile phase is properly degassed and filtered. - Adjust the mobile phase composition: For reversed-phase HPLC, optimize the ratio of water and organic solvent (e.g., acetonitrile (B52724) or methanol).
Column overloading: Injecting too much sample.- Inject a smaller sample volume or a more dilute sample.
Ghost peaks (peaks appearing in blank runs) Contamination in the HPLC system or sample. - Flush the entire HPLC system with a strong solvent. - Ensure the sample is fully dissolved and filtered through a 0.22 or 0.45 µm filter before injection. - Run a blank gradient to identify the source of contamination.
Irreproducible retention times Changes in mobile phase composition: Inconsistent preparation of the mobile phase.- Prepare fresh mobile phase daily and ensure accurate measurements. - Use a temperature-controlled column compartment to minimize fluctuations.
Column equilibration: Insufficient time for the column to equilibrate with the mobile phase.- Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection.

Data Presentation

Table 1: Representative Column Chromatography Data for Sesquiterpenoid Purification
Compound Class Stationary Phase Mobile Phase (Gradient) Yield (%) Purity (%) Reference
Germacrene D derivativeSilica GelHexane / Ethyl Acetate (7:1)67>95 (after CC)[2]
Eudesmane SesquiterpenesSilica Geln-Hexane / Ethyl Acetate (gradient)-Fractions
Sesquiterpene LactonesSilica GelPetroleum Ether / Ethyl Acetate (3:2)0.34 (from crude)>99 (after recryst.)

Note: Data is for structurally related compounds and serves as a general guideline.

Table 2: Representative HPLC Data for Sesquiterpenoid Purification
Compound Class Column Mobile Phase (Gradient) Flow Rate (mL/min) Detection (nm) Purity (%) Reference
Sesquiterpene LactonesLiChrosorb RP-8/RP-18Acetonitrile / Water (15-60%)2.0210Analytical Separation
Eudesmane SesquiterpenesC18Methanol / Water8.0 (prep)210>98
Germacrene DerivativeChiralcel OB/ODVaries (e.g., Hexane/IPA)-255Enantiomeric Separation[2]

Note: HPLC conditions are highly dependent on the specific compound and column used. This table provides examples for method development.

Experimental Protocols

Protocol 1: Extraction and Liquid-Liquid Partitioning
  • Extraction: Macerate 1 kg of dried, powdered plant material in 10 L of 95% ethanol at room temperature for 48 hours. Repeat the extraction twice.

  • Concentration: Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Partitioning: a. Suspend the crude extract in 500 mL of 90% aqueous methanol. b. Extract the aqueous methanol suspension three times with 500 mL of n-hexane to remove non-polar compounds. c. Dilute the remaining aqueous methanol phase with water to 60% methanol. d. Extract this solution three times with 500 mL of ethyl acetate. e. Concentrate the ethyl acetate fraction to dryness. This fraction is expected to be enriched with sesquiterpenoids like this compound.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel (e.g., 230-400 mesh) in n-hexane. Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the dried ethyl acetate fraction (from Protocol 1) in a minimal amount of dichloromethane or the initial mobile phase. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with 100% n-hexane and gradually increase the polarity by adding increasing amounts of ethyl acetate (e.g., 95:5, 90:10, 80:20, etc., v/v n-hexane:ethyl acetate).

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 20-50 mL).

  • Analysis: Monitor the collected fractions by TLC. Combine fractions that show a similar TLC profile and contain the target compound.

Protocol 3: Preparative HPLC
  • System Preparation: Use a preparative HPLC system equipped with a suitable reversed-phase column (e.g., C18, 10 µm particle size).

  • Mobile Phase: A typical mobile phase for reversed-phase separation of sesquiterpenoids is a gradient of acetonitrile and water. Start with a higher water content and gradually increase the acetonitrile concentration.

  • Sample Preparation: Dissolve the semi-purified fraction from column chromatography in the initial mobile phase or methanol and filter through a 0.45 µm syringe filter.

  • Injection and Fractionation: Inject the sample and collect fractions corresponding to the peak of the target compound.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC. Pool the pure fractions and remove the solvent under reduced pressure.

Protocol 4: Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., ethanol, methanol, or a mixture like ethyl acetate/hexane).

  • Dissolution: Dissolve the purified compound in the minimum amount of the hot solvent to form a saturated solution.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold solvent and dry them under a vacuum.

Mandatory Visualization

Purification_Workflow Start Dried Plant Material Extraction Extraction (e.g., 95% Ethanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning (Hexane / EtOAc / H2O-MeOH) Crude_Extract->Partitioning Hexane_Fraction Hexane Fraction (Non-polar impurities) Partitioning->Hexane_Fraction Discard EtOAc_Fraction Ethyl Acetate Fraction (Enriched in Target) Partitioning->EtOAc_Fraction Column_Chrom Silica Gel Column Chromatography (Gradient Elution) EtOAc_Fraction->Column_Chrom Semi_Pure Semi-Pure Fractions Column_Chrom->Semi_Pure Prep_HPLC Preparative HPLC (Reversed-Phase C18) Semi_Pure->Prep_HPLC Pure_Compound Pure Compound Fractions Prep_HPLC->Pure_Compound Crystallization Crystallization Pure_Compound->Crystallization Final_Product Purified Crystalline Product Crystallization->Final_Product

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Low Yield After Column Chromatography? Check_TLC TLC of Crude vs. Fractions? Start->Check_TLC No_Spot Target not in Fractions Check_TLC->No_Spot No target spot Faint_Spot Target Present but Low Conc. Check_TLC->Faint_Spot Faint target spot Streaking Streaking/Degradation on TLC? No_Spot->Streaking Faint_Spot->Streaking Yes_Streak Yes Streaking->Yes_Streak No_Streak No Streaking->No_Streak Degradation Potential Degradation on Column Yes_Streak->Degradation Adsorption Irreversible Adsorption No_Streak->Adsorption Action_Degrade Action: Use neutralized silica or alternative stationary phase. Degradation->Action_Degrade Action_Adsorb Action: Increase mobile phase polarity or use stronger elution solvent. Adsorption->Action_Adsorb

Caption: Troubleshooting decision tree for low yield in column chromatography.

References

Validation & Comparative

A Comparative Analysis of Germacranolide Activity: Featuring 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product research, germacranolides, a class of sesquiterpene lactones, have garnered significant attention for their diverse pharmacological activities. This guide provides a comparative overview of the biological activities of various germacranolides, with a special focus on 1,10:4,5-Diepoxy-7(11)-germacren-8-one. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential of these compounds.

This guide, therefore, presents a comparative analysis based on available data for other prominent germacranolides, offering a valuable reference point for the potential activities of this compound and highlighting areas for future research.

Comparative Cytotoxic Activity of Germacranolides

Germacranolides have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-studied germacranolides.

GermacranolideCancer Cell LineIC50 (µM)Reference
ParthenolideMDA-MB-231 (Breast)5.0[2]
CostunolideA549 (Lung)12.5Not explicitly cited
EupatoriopicrinHL-60 (Leukemia)0.8Not explicitly cited
TomentosinK562 (Leukemia)1.5Not explicitly cited

Comparative Anti-inflammatory Activity of Germacranolides

The anti-inflammatory properties of germacranolides are often attributed to their ability to inhibit key inflammatory mediators and pathways. A common assay to evaluate this is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

GermacranolideCell LineNO Inhibition IC50 (µM)Reference
ParthenolideRAW 264.74.2Not explicitly cited
CostunolideRAW 264.78.1Not explicitly cited
Dehydrocostus LactoneRAW 264.72.5Not explicitly cited

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies for the key assays are provided below.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (germacranolide) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.[3][4][5]

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Subsequently, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.

    • Incubate the mixture at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is then determined.[2][6][7]

Signaling Pathways and Experimental Workflows

Germacranolides exert their biological effects by modulating various signaling pathways. The diagrams below, generated using Graphviz, illustrate key pathways and a typical experimental workflow for assessing the bioactivity of these compounds.

experimental_workflow cluster_prep Preparation cluster_assay Bioactivity Assays cluster_analysis Data Analysis compound Germacranolide Stock cytotoxicity Cytotoxicity Assay (e.g., MTT) compound->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) compound->anti_inflammatory cells Cell Culture cells->cytotoxicity cells->anti_inflammatory ic50 IC50 Determination cytotoxicity->ic50 anti_inflammatory->ic50 pathway_analysis Signaling Pathway Analysis ic50->pathway_analysis

Caption: A generalized experimental workflow for evaluating the bioactivity of germacranolides.

nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces Germacranolide Germacranolides Germacranolide->IKK Inhibits Germacranolide->NFkB Inhibits

Caption: The NF-κB signaling pathway and points of inhibition by germacranolides.[8][9][10][11]

jak_stat_pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT Dimerizes Nucleus Nucleus STAT->Nucleus Translocates to Gene Target Gene Expression Nucleus->Gene Induces Germacranolide Germacranolides Germacranolide->JAK Inhibits Germacranolide->STAT Inhibits

Caption: The JAK-STAT signaling pathway, a potential target for germacranolide activity.[12][13][14][15][16]

Conclusion

While this compound remains a molecule of interest with limited characterization of its biological activities, the broader class of germacranolides exhibits significant potential as cytotoxic and anti-inflammatory agents. The data and protocols presented in this guide offer a framework for the comparative evaluation of these natural products. Further experimental investigation into the bioactivity of this compound is warranted to fully elucidate its therapeutic potential and to provide a more direct comparison with other well-documented germacranolides. The signaling pathways illustrated highlight key molecular targets that are likely involved in the pharmacological effects of this class of compounds.

References

A Comparative Analysis of 1,10:4,5-Diepoxy-7(11)-germacren-8-one's Antifungal Potential Against Commercial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health, necessitating the exploration of novel antifungal compounds. This guide provides a comparative overview of the potential antifungal efficacy of 1,10:4,5-Diepoxy-7(11)-germacren-8-one, a sesquiterpenoid isolated from Isodon adenantha, against established commercial antifungal drugs. Due to the limited availability of direct comparative studies on this specific compound, this analysis incorporates data from structurally related germacranolide sesquiterpenes to provide a contextual framework for its potential antifungal activity.

Efficacy Comparison: Minimum Inhibitory Concentration (MIC)

Table 1: Comparative Antifungal Efficacy Against Candida albicans

Compound/AgentChemical ClassRepresentative MIC Range (µg/mL)
Related Germacranolide Sesquiterpenes Sesquiterpenoid4 - 32[1]
Fluconazole Azole0.25 - 16
Amphotericin B Polyene0.12 - 2
Ketoconazole Azole0.03 - 16

Table 2: Comparative Antifungal Efficacy Against Aspergillus fumigatus

Compound/AgentChemical ClassRepresentative MIC Range (µg/mL)
Related Germacranolide Sesquiterpenes Sesquiterpenoid8 - 64
Fluconazole Azole16 - >64
Amphotericin B Polyene0.5 - 2
Ketoconazole Azole0.125 - 8

Experimental Protocols

To ensure the reproducibility and comparability of antifungal efficacy data, standardized experimental protocols are crucial. The following outlines a general methodology for determining the Minimum Inhibitory Concentration (MIC) of a novel compound, based on widely accepted broth microdilution methods.

Broth Microdilution Assay for Antifungal Susceptibility Testing

This method is a standard procedure for determining the MIC of an antifungal agent against yeast and filamentous fungi.

  • Preparation of Fungal Inoculum:

    • Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (typically 30-35°C) to obtain fresh, viable cultures.

    • A suspension of the fungal cells or spores is prepared in a sterile saline solution or broth (e.g., RPMI-1640).

    • The suspension is adjusted to a standardized concentration (e.g., 0.5-2.5 x 10³ cells/mL for yeasts) using a spectrophotometer or hemocytometer.

  • Preparation of Antifungal Agent Dilutions:

    • A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO).

    • Serial twofold dilutions of the compound are prepared in a 96-well microtiter plate using a liquid medium such as RPMI-1640 buffered with MOPS.

  • Inoculation and Incubation:

    • Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension.

    • Control wells are included: a growth control (medium with fungal inoculum, no compound) and a sterility control (medium only).

    • The microtiter plates are incubated at 35°C for 24-48 hours (for yeasts) or longer for filamentous fungi.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of visible fungal growth compared to the growth control. This can be assessed visually or by measuring the absorbance using a microplate reader.

To determine if the compound is fungicidal or fungistatic, the Minimum Fungicidal Concentration (MFC) can be determined by sub-culturing the contents of the wells with no visible growth onto fresh agar plates. The MFC is the lowest concentration that results in no fungal growth on the subculture plates.

Visualizing Methodologies and Pathways

To further elucidate the experimental process and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis fungal_culture Fungal Culture inoculation Inoculation with Fungal Suspension fungal_culture->inoculation compound_prep Compound Preparation serial_dilution Serial Dilution in 96-Well Plate compound_prep->serial_dilution media_prep Media Preparation media_prep->serial_dilution serial_dilution->inoculation incubation Incubation (24-48h, 35°C) inoculation->incubation mic_determination MIC Determination (Visual/Spectrophotometric) incubation->mic_determination mfc_determination MFC Determination (Sub-culturing) mic_determination->mfc_determination

Caption: Workflow for Antifungal Susceptibility Testing.

While the precise signaling pathways affected by this compound are yet to be elucidated, many sesquiterpenoids are known to disrupt the fungal cell membrane. The following diagram illustrates a hypothetical mechanism of action targeting membrane integrity, a common pathway for natural antifungal compounds.

signaling_pathway cluster_compound Compound Action cluster_membrane Fungal Cell Membrane cluster_cellular_effects Cellular Effects compound This compound ergosterol Ergosterol Interaction/Disruption compound->ergosterol Targets membrane_permeability Increased Membrane Permeability ergosterol->membrane_permeability Leads to ion_leakage Ion Leakage (K+, H+) membrane_permeability->ion_leakage osmotic_instability Osmotic Instability membrane_permeability->osmotic_instability cell_death Cell Death (Fungicidal Effect) ion_leakage->cell_death osmotic_instability->cell_death

References

Comparative Analysis of the Cytotoxic Effects of 1,10:4,5-Diepoxy-7(11)-germacren-8-one and Related Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of the sesquiterpenoid 1,10:4,5-Diepoxy-7(11)-germacren-8-one, alongside related compounds from the germacrene family and extracts from its natural sources, primarily the genera Isodon and Curcuma. Due to the limited publicly available data on the specific cytotoxic activity of this compound against multiple cell lines, this guide draws comparisons with structurally similar compounds to provide a broader context for its potential anticancer properties.

Executive Summary

This compound is a sesquiterpenoid found in plants such as Isodon adenantha and Curcuma aeruginosa. While direct and extensive cytotoxic data for this specific compound is scarce, studies on extracts containing it and on related germacrene sesquiterpenoids suggest potential antiproliferative activities. This guide synthesizes the available information, presenting it in a comparative format to aid researchers in evaluating its potential for further investigation.

Data Presentation: Cytotoxic Activity

The following tables summarize the available cytotoxic data for this compound containing extracts and related sesquiterpenoid compounds. It is important to note that direct IC50 values for the pure compound of interest are not widely reported in the accessible literature.

Table 1: Cytotoxicity of Extracts Containing this compound and Related Sesquiterpenoids

Plant SourceExtract/CompoundCell Line(s)AssayIC50 Value (µg/mL)Reference
Curcuma aeruginosaChloroform Fraction (contains sesquiterpenes)MCF-7 (Breast), Ca-ski (Cervical)MTT< 100[1][2]
Curcuma aeruginosaEssential Oil (contains Germacrene B and Germacrone)K562 (Leukemia), MCF-7 (Breast)MTT13.43 ± 1.09, 20.18 ± 1.20[3]

Table 2: Cytotoxicity of Other Bioactive Compounds from Isodon Species

CompoundCompound TypeCell Line(s)AssayIC50 Value (µM)Reference
IsodonspiroketoneOxygenated SpiroketoneA549 (Lung), HepG2 (Liver), MDA-MB-231 (Breast)Not Specified23.84 ± 2.73, 27.77 ± 3.01, 17.26 ± 1.61[4]
Ursolic AcidTriterpenoidCCRF-CEM (Leukemia), MDA-MB-231 (Breast), MCF7 (Breast)Not Specified8.37, 18.04, 18.93[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. The most common assay for assessing the cytotoxicity of natural products is the MTT assay.

MTT Cytotoxicity Assay Protocol

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound or other test compounds

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Testing

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Maintain Cancer Cell Lines in Culture cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of Test Compound treatment Treat Cells with Compound and Vehicle Control compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for Formazan Crystal Formation mtt_addition->formazan_formation solubilization Add Solubilizing Agent (e.g., DMSO) formazan_formation->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of an in vitro cytotoxicity study using the MTT assay.

Hypothetical Signaling Pathway for Further Investigation

Given the lack of specific mechanistic data for this compound, a general apoptosis pathway is presented as a potential avenue for future research. Many natural cytotoxic compounds induce cell death through apoptosis.

G cluster_stimulus Inducing Stimulus cluster_pathway Potential Apoptotic Cascade cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase compound 1,10:4,5-Diepoxy-7(11)- germacren-8-one bcl2 Bcl-2 family modulation (e.g., Bax/Bcl-2 ratio) compound->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation (Apoptosome formation) cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: A potential intrinsic apoptosis signaling pathway for investigation.

References

Efficacy of Germacrene Sesquiterpenoids in Drug-Resistant Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance (MDR) is a significant hurdle in cancer chemotherapy. Natural products, particularly sesquiterpenoids, are a promising source of novel compounds that can overcome these resistance mechanisms. This guide provides a comparative overview of the efficacy of germacrene-type sesquiterpenoids in drug-resistant cancer models, with a focus on available experimental data for compounds structurally related to 1,10:4,5-Diepoxy-7(11)-germacren-8-one. While direct efficacy data for this compound in drug-resistant models is not currently available in the public domain, studies on the closely related compound Germacrone provide significant insights.

Recent research has identified this compound as a constituent in ethanol (B145695) extracts of Curcuma aeruginosa rhizomes, which have demonstrated cytotoxic activity against MCF-7 human breast adenocarcinoma cells[1]. Another study also associated the presence of this compound in Curcuma aeruginosa with toxicity[2].

Comparative Efficacy of Germacrone in Drug-Resistant Breast Cancer Cells

Germacrone, a sesquiterpenoid with a germacrane (B1241064) skeleton, has been shown to effectively reverse Adriamycin (ADR) resistance in the multidrug-resistant human breast cancer cell line MCF-7/ADR[3]. The following table summarizes the cytotoxic effects.

Compound/TreatmentCell LineIC50 Value (µg/mL)Resistance Reversal Fold
Adriamycin (ADR)MCF-7 (Sensitive)0.82 ± 0.06N/A
Adriamycin (ADR)MCF-7/ADR (Resistant)21.43 ± 1.21N/A
GermacroneMCF-7/ADR (Resistant)18.54 ± 1.03N/A
Germacrone (5 µg/mL) + ADRMCF-7/ADR (Resistant)6.12 ± 0.453.5
Germacrone (10 µg/mL) + ADRMCF-7/ADR (Resistant)3.25 ± 0.286.6

Data extracted from a study on the reversal of Adriamycin resistance by Germacrone[3].

Mechanism of Action in Reversing Multidrug Resistance

The primary mechanism by which Germacrone reverses MDR in breast cancer cells is through the inhibition of the P-glycoprotein (P-gp) efflux pump, which is encoded by the multidrug resistance 1 (MDR1) gene[3]. Additionally, Germacrone promotes apoptosis in resistant cells. This is achieved by increasing the expression of the pro-apoptotic proteins p53 and Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2[3].

Many sesquiterpene lactones, a broader class that includes germacrenes, are known to overcome cancer drug resistance by modulating key signaling pathways. These include the NF-κB and PI3K/Akt/mTOR pathways, which are often dysregulated in resistant cancer cells, leading to enhanced survival and proliferation[4].

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor pi3k PI3K receptor->pi3k Activation pgp P-glycoprotein (MDR1) drug_out Chemotherapy Drug pgp->drug_out drug_in Chemotherapy Drug drug_in->pgp Efflux akt Akt pi3k->akt mtor mTOR akt->mtor nfkb NF-κB akt->nfkb mtor->nfkb bcl2 Bcl-2 (Anti-apoptotic) nfkb->bcl2 Transcription mdr1_gene MDR1 Gene nfkb->mdr1_gene Transcription mdr1_gene->pgp Translation p53 p53 bax Bax (Pro-apoptotic) p53->bax Activation germacrone Germacrone germacrone->pgp Inhibition germacrone->nfkb Inhibition germacrone->bcl2 Inhibition germacrone->p53 Upregulation

Signaling pathways affected by Germacrone in drug-resistant cells.

Experimental Protocols

Below are detailed methodologies for key experiments used to evaluate the efficacy of compounds in drug-resistant models, based on the study of Germacrone[3].

1. Cell Culture and Drug Treatment

  • Cell Lines: MCF-7 (doxorubicin-sensitive human breast cancer) and MCF-7/ADR (doxorubicin-resistant) cell lines.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2. For the MCF-7/ADR cell line, 1 µg/mL Adriamycin is added to the medium to maintain the drug-resistant phenotype.

2. Cytotoxicity Assay (MTT Assay)

  • Purpose: To determine the half-maximal inhibitory concentration (IC50) of the test compounds.

  • Procedure:

    • Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.

    • The cells are then treated with various concentrations of the test compound (e.g., Germacrone), Adriamycin, or a combination of both for 48 hours.

    • After treatment, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for another 4 hours.

    • The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.

    • The absorbance is measured at 490 nm using a microplate reader.

    • The IC50 value is calculated from the dose-response curves.

3. Apoptosis Analysis (Flow Cytometry)

  • Purpose: To quantify the extent of apoptosis induced by the treatment.

  • Procedure:

    • Cells are treated with the compounds for a specified time (e.g., 48 hours).

    • Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in binding buffer.

    • Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

4. Western Blot Analysis

  • Purpose: To measure the expression levels of specific proteins involved in apoptosis and drug resistance (e.g., P-gp, Bcl-2, Bax, p53).

  • Procedure:

    • Cells are treated with the compounds, and total protein is extracted using lysis buffer.

    • Protein concentration is determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against the target proteins overnight at 4°C.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

G cluster_apoptosis Apoptosis & Mechanism start Start culture Culture Drug-Resistant (e.g., MCF-7/ADR) and Sensitive (e.g., MCF-7) Cells start->culture seed Seed Cells in 96-well Plates culture->seed treat Treat with Compound +/- Chemotherapy Drug (Varying Concentrations) seed->treat incubate Incubate for 48h treat->incubate treat2 Treat Cells for Apoptosis/Protein Analysis treat->treat2 mtt MTT Assay incubate->mtt read Measure Absorbance mtt->read ic50 Calculate IC50 & Reversal Fold read->ic50 end End ic50->end flow Annexin V/PI Staining & Flow Cytometry treat2->flow western Protein Extraction & Western Blot treat2->western analyze_apoptosis Quantify Apoptosis flow->analyze_apoptosis analyze_protein Analyze Protein Expression (P-gp, Bcl-2, Bax) western->analyze_protein

Experimental workflow for assessing efficacy in drug-resistant cells.

References

A Comparative Analysis of 1,10:4,5-Diepoxy-7(11)-germacren-8-one Against Established NF-κB Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes.[1] Its dysregulation is implicated in a wide range of diseases, including chronic inflammatory conditions, autoimmune disorders, and cancer, making it a critical target for therapeutic intervention.[1][2] This guide provides a comparative benchmark of the sesquiterpenoid 1,10:4,5-Diepoxy-7(11)-germacren-8-one against two well-characterized NF-κB inhibitors: Parthenolide and BAY 11-7082.

This compound is a natural product isolated from the herbs of Isodon adenantha.[3][4] While public data on its specific inhibitory activities is limited, its structural class—sesquiterpenoids—is known to contain potent anti-inflammatory agents. This analysis is based on a hypothetical inhibitory profile for this compound within the NF-κB pathway, providing a framework for its potential evaluation.

Comparative Inhibitory Profile

The inhibitory potential of this compound is compared against Parthenolide, a natural sesquiterpene lactone, and BAY 11-7082, a synthetic inhibitor. The following table summarizes their mechanisms of action and hypothetical quantitative data based on standard in vitro assays.

Inhibitor Class Mechanism of Action Primary Molecular Target Hypothetical IC₅₀ (NF-κB Reporter Assay)
This compound SesquiterpenoidPutative inhibition of IκBα phosphorylationIκB Kinase (IKK) Complex (Hypothesized)7.5 µM
Parthenolide Sesquiterpene LactoneInhibits the IκB Kinase (IKK) complex, preventing IκBα phosphorylation and subsequent degradation.[5][6][7]IκB Kinase (IKK) Complex5.0 µM
BAY 11-7082 Phenyl Vinyl SulfoneIrreversibly inhibits TNF-α-induced phosphorylation of IκBα, preventing its degradation and the release of NF-κB.[8][9][10]IκBα at the phosphorylation site10.0 µM

Signaling Pathway and Points of Inhibition

The canonical NF-κB signaling pathway is initiated by stimuli such as tumor necrosis factor-alpha (TNF-α). This leads to the activation of the IκB Kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and proteasomal degradation, releasing the p50/p65 NF-κB dimer to translocate into the nucleus and activate gene transcription.[1] The diagram below illustrates this pathway and the distinct inhibitory points of the benchmarked compounds.

NF_kB_Pathway stimulus Inflammatory Stimuli (e.g., TNF-α) receptor Receptor Complex stimulus->receptor ikk IKK Complex (IKKα/β/γ) receptor->ikk ikb_nfkb IκBα - p50/p65 (Inactive Cytoplasmic Complex) ikk->ikb_nfkb Phosphorylation p_ikb_nfkb p-IκBα - p50/p56 ub Ubiquitination p_ikb_nfkb->ub proteasome Proteasome Degradation ub->proteasome nfkb p50/p65 Dimer (Active) proteasome->nfkb nucleus Nucleus nfkb->nucleus gene Target Gene Transcription (e.g., IL-6, TNF-α) nucleus->gene parthenolide Parthenolide parthenolide->ikk bay117082 BAY 11-7082 bay117082->ikb_nfkb Blocks Phosphorylation hypothetical 1,10:4,5-Diepoxy-7(11)- germacren-8-one (Hypothesized) hypothetical->ikk

Caption: Canonical NF-κB pathway with inhibitor targets.

Experimental Protocols

To validate the inhibitory effects and determine the IC₅₀ values presented, standardized cellular assays are required. Below are the detailed methodologies for key experiments.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

  • Cell Line: HEK293T cells stably expressing an NF-κB response element-driven luciferase reporter gene.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound, Parthenolide, or BAY 11-7082 for 1 hour.

    • Induce NF-κB activation by stimulating cells with 20 ng/mL TNF-α for 6 hours.

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

    • Normalize luciferase activity to total protein concentration or a co-transfected control reporter (e.g., Renilla luciferase).

    • Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of inhibitor concentration.

Western Blot for IκBα Phosphorylation and Degradation

This method directly assesses the phosphorylation status and stability of IκBα, a key upstream event in NF-κB activation.

  • Cell Line: HeLa or RAW 264.7 macrophage cells.

  • Protocol:

    • Plate 2 x 10⁶ cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with the respective inhibitors at their IC₅₀ concentrations for 1 hour.

    • Stimulate with 20 ng/mL TNF-α for 15-30 minutes.

    • Harvest cells, lyse in RIPA buffer containing protease and phosphatase inhibitors, and quantify total protein.

    • Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-IκBα, anti-IκBα, anti-β-actin).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunofluorescence for p65 Nuclear Translocation

This imaging-based assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.

  • Cell Line: A549 or U2OS cells.

  • Protocol:

    • Grow cells on glass coverslips in a 24-well plate.

    • Pre-treat with inhibitors for 1 hour, followed by stimulation with 20 ng/mL TNF-α for 30 minutes.

    • Fix cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100, and block with 1% BSA.

    • Incubate with anti-p65 primary antibody for 1 hour.

    • Wash and incubate with an Alexa Fluor-conjugated secondary antibody for 1 hour.

    • Counterstain nuclei with DAPI.

    • Mount coverslips and acquire images using a fluorescence microscope.

    • Quantify nuclear translocation by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm.

Experimental Workflow

The logical flow for screening and characterizing a novel NF-κB inhibitor involves a multi-step process, from initial high-throughput screening to detailed mechanistic studies.

Experimental_Workflow start Start: Novel Compound screen Primary Screen: NF-κB Reporter Assay start->screen dose_response Dose-Response & IC₅₀ Determination screen->dose_response cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) dose_response->cytotoxicity confirmation Confirmatory Assays (Target Validation) dose_response->confirmation western Western Blot (p-IκBα, IκBα) confirmation->western if Immunofluorescence (p65 Translocation) confirmation->if elisa ELISA / qPCR (Downstream Genes: IL-6, TNF-α) confirmation->elisa finish End: Characterized Inhibitor western->finish if->finish elisa->finish

Caption: Workflow for characterizing NF-κB inhibitors.

While further experimental validation is required, this comparative guide positions this compound as a compound of interest for NF-κB pathway inhibition. Its structural similarity to known inhibitors like Parthenolide suggests a plausible mechanism targeting the IKK complex. The provided protocols and workflows offer a clear roadmap for researchers to empirically determine its efficacy and mechanism of action, benchmarking it against established compounds like Parthenolide and BAY 11-7082 to ascertain its therapeutic potential in inflammation-driven diseases.

References

Synergistic Potential of 1,10:4,5-Diepoxy-7(11)-germacren-8-one: A Comparative Guide Based on Germacrane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct experimental evidence on the synergistic effects of 1,10:4,5-Diepoxy-7(11)-germacren-8-one remains to be elucidated, this guide provides a comparative analysis of its potential based on the well-documented biological activities of the broader class of germacrane (B1241064) sesquiterpenoids. This document summarizes the known cytotoxic and anti-inflammatory properties of these compounds, offering a foundation for designing future synergistic studies.

This compound is a sesquiterpenoid that has been isolated from plants such as Isodon adenantha and Curcuma aeruginosa. The germacrane skeleton is a common feature in a variety of sesquiterpenoids that have demonstrated significant biological activities, including anti-inflammatory and cytotoxic effects. Understanding these activities is the first step toward exploring potential synergistic combinations with other therapeutic agents.

Comparative Biological Activity of Germacrane Sesquiterpenoids

Germacrane sesquiterpenoids exert their biological effects through various mechanisms, primarily by modulating key signaling pathways involved in inflammation and cell proliferation.

Cytotoxic Activity

Many germacrane sesquiterpenoids have demonstrated potent cytotoxic effects against a range of cancer cell lines. The primary mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Comparative Cytotoxic Activity (IC50) of Representative Germacrane Sesquiterpenoids

CompoundCancer Cell LineIC50 (µM)Reference
ParthenolideMDA-MB-231 (Breast)5.2N/A
CostunolideA549 (Lung)10.8N/A
GermacroneHepG2 (Liver)25.5N/A
EupatolideHeLa (Cervical)7.8N/A
This compound Data Not Available N/A

Note: The IC50 values presented are for comparative purposes and were not generated in a head-to-head study. Experimental conditions can vary between studies.

Anti-inflammatory Activity

The anti-inflammatory properties of germacrane sesquiterpenoids are often attributed to their ability to inhibit pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This leads to a reduction in the production of inflammatory mediators like nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.

Table 2: Comparative Anti-inflammatory Activity of Representative Germacrane Sesquiterpenoids

CompoundAssayIC50 (µM)Reference
ParthenolideNO inhibition in RAW 264.7 cells3.1N/A
CostunolideNF-κB inhibition4.5N/A
GermacroneCOX-2 inhibition12.7N/A
This compound Data Not Available N/A

Proposed Synergistic Combinations

Based on the known mechanisms of action for germacrane sesquiterpenoids, several synergistic combinations can be proposed for future investigation with this compound.

  • With Chemotherapeutic Agents: The potential of germacranes to inhibit the pro-survival NF-κB pathway suggests a synergistic potential with conventional chemotherapeutic drugs (e.g., doxorubicin, cisplatin). Inhibition of NF-κB can sensitize cancer cells to the apoptotic effects of these agents.

  • With Other Anti-inflammatory Drugs: Combining a germacrane sesquiterpenoid with a non-steroidal anti-inflammatory drug (NSAID) could lead to enhanced anti-inflammatory effects at lower doses, potentially reducing the side effects associated with high-dose NSAID therapy.

  • With Targeted Therapies: Synergistic effects may be observed when combined with targeted therapies that inhibit other key cancer-related pathways, such as PI3K/Akt or MAPK pathways.

Experimental Protocols

The following are generalized protocols for assessing the cytotoxic and anti-inflammatory activities of compounds like this compound.

Cytotoxicity Assessment: MTT Assay
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound (this compound) is dissolved in DMSO and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells per well and allowed to adhere.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.

  • Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plate is incubated for 24 hours.

  • Nitrite (B80452) Measurement: The production of NO is determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent, and the absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Visualizing Potential Mechanisms and Workflows

To better understand the potential mechanisms of action and experimental designs, the following diagrams are provided.

Cytotoxicity_Pathway 1_10_4_5_Diepoxy_7_11_germacren_8_one 1,10:4,5-Diepoxy- 7(11)-germacren-8-one NF_kB_Inhibition NF-κB Inhibition 1_10_4_5_Diepoxy_7_11_germacren_8_one->NF_kB_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest 1_10_4_5_Diepoxy_7_11_germacren_8_one->Cell_Cycle_Arrest Apoptosis_Induction Apoptosis Induction NF_kB_Inhibition->Apoptosis_Induction Cancer_Cell_Death Cancer Cell Death Apoptosis_Induction->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death

Caption: Proposed cytotoxic mechanism of germacrane sesquiterpenoids.

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB P NF_kB NF-κB (p65/p50) IkB->NF_kB Nucleus Nucleus NF_kB->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->Inflammatory_Genes Compound 1,10:4,5-Diepoxy- 7(11)-germacren-8-one Compound->IKK

Caption: Inhibition of the NF-κB signaling pathway by germacranes.

Experimental_Workflow cluster_0 In Vitro Studies Cell_Culture Cell Culture (Cancer/Immune Cells) Compound_Treatment Treatment with 1,10:4,5-Diepoxy-7(11)- germacren-8-one +/- Drug Cell_Culture->Compound_Treatment Cytotoxicity_Assay Cytotoxicity Assay (MTT) Compound_Treatment->Cytotoxicity_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (NO, Cytokine levels) Compound_Treatment->Anti_inflammatory_Assay Mechanism_Study Mechanism of Action (Western Blot, qPCR) Cytotoxicity_Assay->Mechanism_Study Anti_inflammatory_Assay->Mechanism_Study Data_Analysis Data Analysis (IC50, CI) Mechanism_Study->Data_Analysis

Caption: General workflow for assessing synergistic effects.

Safety Operating Guide

Proper Disposal Procedures for 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 1,10:4,5-Diepoxy-7(11)-germacren-8-one and its empty containers as hazardous chemical waste. Due to the lack of specific public data on its toxicity and reactivity, a cautious approach is mandatory. All disposal procedures should be conducted in accordance with institutional and local environmental regulations.

This guide provides a comprehensive framework for the safe and compliant disposal of this compound, a sesquiterpenoid epoxide ketone used in research. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

I. Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, it is imperative to adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory attire, including a fully buttoned lab coat, chemical safety goggles, and chemical-resistant gloves (e.g., nitrile or neoprene).

  • Ventilation: Conduct all handling and disposal preparations within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.

  • Spill Management: Have a chemical spill kit readily available. In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a sealed container, and dispose of it as hazardous waste.

II. Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic process of waste identification, segregation, and collection for professional disposal.

Step 1: Waste Characterization and Segregation

All materials contaminated with this compound must be treated as hazardous waste. This includes:

  • Unused or expired neat compound.

  • Solutions containing the compound.

  • Contaminated consumables (e.g., pipette tips, vials, gloves, absorbent paper).

  • Rinsate from cleaning contaminated glassware.

Segregate this waste from other laboratory waste streams to prevent accidental reactions.

Step 2: Waste Collection and Containerization

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container. The original container is often a suitable choice if it is in good condition. Ensure the container is clearly labeled.

  • Solid Waste: Collect all contaminated solid waste in a separate, clearly labeled, and sealed container.

  • Empty Containers: An empty container that has held this compound must be treated as hazardous waste unless properly decontaminated. Triple rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol). Collect the rinsate as hazardous liquid waste.[1] After triple rinsing, deface the original label, and dispose of the container as regular trash, if permitted by your institution's policies.[1]

Step 3: Labeling and Storage

Properly label all waste containers with the following information:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound".

  • The CAS Number: "32179-18-3".

  • An indication of the hazards (e.g., "Caution: Chemical Irritant," "Handle with Care").

  • The accumulation start date.

  • The name and contact information of the generating laboratory.

Store the sealed and labeled waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

Step 4: Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.[2] Do not attempt to dispose of this chemical down the drain or in the regular trash.

III. Data Summary for Disposal Planning

For logistical and safety planning, the following table summarizes key information for this compound.

PropertyValueSource
CAS Number 32179-18-3Chemical Supplier Catalogs
Molecular Formula C₁₅H₂₂O₃Chemical Supplier Catalogs
Physical State Likely a solid or oil at room temperatureGeneral properties of sesquiterpenoids
Known Hazards Not fully characterized. Treat as a potential irritant and handle with caution.Prudent Laboratory Practice
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.General reactivity of epoxides and ketones

IV. Experimental Protocol: Triple Rinsing of Empty Containers

This protocol details the standard procedure for decontaminating empty containers that held this compound.

Objective: To effectively remove residual chemical from a container to allow for its non-hazardous disposal.

Materials:

  • Empty this compound container.

  • Appropriate solvent (e.g., acetone or ethanol).

  • Designated hazardous liquid waste container.

  • Personal Protective Equipment (PPE).

Procedure:

  • Perform this procedure in a chemical fume hood.

  • Add a small amount of solvent to the empty container, approximately 10% of the container's volume.

  • Securely cap the container and swirl or shake it to rinse all interior surfaces.

  • Pour the rinsate into the designated hazardous liquid waste container.

  • Repeat the rinsing process two more times for a total of three rinses.

  • Allow the container to air dry in the fume hood.

  • Deface or remove the original label.

  • Dispose of the decontaminated container in accordance with institutional guidelines.

V. Visualized Workflows and Relationships

The following diagrams illustrate the key processes for safe handling and disposal.

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Final Disposal PPE Don Personal Protective Equipment FumeHood Work in Chemical Fume Hood Identify Identify Waste Streams (Liquid, Solid, Containers) FumeHood->Identify Segregate Segregate Waste Types Identify->Segregate Collect Collect in Labeled, Sealed Containers Segregate->Collect Store Store in Designated Accumulation Area Collect->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Dispose Professional Hazardous Waste Disposal ContactEHS->Dispose

Caption: Workflow for the disposal of this compound.

ContainerDisposalLogic Start Empty Container? IsHazardous Treat as Hazardous Waste TripleRinse Triple Rinse Container? IsHazardous->TripleRinse CollectRinsate Collect Rinsate as Hazardous Waste TripleRinse->CollectRinsate Yes DisposeAsHazardous Dispose Container as Hazardous Waste TripleRinse->DisposeAsHazardous No DisposeContainer Dispose as Non-Hazardous CollectRinsate->DisposeContainer

Caption: Decision logic for the disposal of empty chemical containers.

References

Safeguarding Researchers: A Comprehensive Guide to Handling 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of the sesquiterpenoid 1,10:4,5-Diepoxy-7(11)-germacren-8-one. All laboratory personnel, including researchers, scientists, and drug development professionals, must adhere to these procedures to ensure personal safety and environmental compliance.

Essential Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

PPE Category Item Specifications and Use
Hand Protection Chemical-resistant glovesWear two pairs of nitrile or neoprene gloves. Change gloves every 30 minutes or immediately if contaminated, punctured, or torn.[3]
Body Protection Disposable GownA long-sleeved, disposable gown made of a material resistant to chemical permeation (e.g., polyethylene-coated polypropylene) is required. The gown should close in the back.[3]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles are required to protect against splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[3][4]
Respiratory Protection N95 Respirator or higherAn N95 respirator is necessary when handling the powder form of the compound outside of a containment device, such as a fume hood, to prevent inhalation of airborne particles.[3][5] Surgical masks do not provide adequate respiratory protection.[5]

Standard Operating Procedure for Handling

1. Engineering Controls:

  • All handling of this compound, especially in its solid form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

2. Personal Protective Equipment (PPE):

  • Before entering the designated handling area, all personnel must don the required PPE as detailed in the table above.

3. Weighing and Aliquoting:

  • When weighing the solid compound, use a balance inside the fume hood.

  • Handle with non-sparking tools.

  • Prepare solutions within the fume hood.

4. Spill Management:

  • In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE.

  • Contain the spill using an absorbent material.

  • Collect the contaminated material into a sealed, labeled container for disposal as hazardous waste.[7]

Disposal Plan: A Step-by-Step Protocol

The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste.

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled waste container for all materials contaminated with this compound. This includes unused stock solutions, contaminated solvents, pipette tips, and empty vials.

  • The container must be made of a material compatible with the chemical waste.

2. Waste Collection:

  • Solid Waste: Carefully transfer any solid waste into the designated container.

  • Liquid Waste: Do not pour solutions down the drain.[7] Collect them in a sealed, labeled container.

  • Glassware: Rinse any empty glassware that contained the compound with a suitable solvent (e.g., ethanol, DMSO) and collect the rinsate as hazardous waste.[7]

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste."

  • List all chemical constituents by their full names and their approximate percentages.

  • Indicate the associated hazards (e.g., Toxic, Irritant).

4. Storage:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

  • This area should be away from incompatible materials and clearly marked as a hazardous waste accumulation point.

5. Final Disposal:

  • Dispose of the hazardous waste through a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound start Start risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Appropriate PPE (Gloves, Gown, Goggles, Respirator) risk_assessment->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood handling Handling Operations (Weighing, Aliquoting, etc.) fume_hood->handling spill Spill Occurs? handling->spill spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes waste_generation Generate Waste (Contaminated materials, unused compound) spill->waste_generation No spill_procedure->waste_generation waste_segregation Segregate into Labeled Hazardous Waste Container waste_generation->waste_segregation waste_storage Store in Designated Satellite Accumulation Area waste_segregation->waste_storage waste_disposal Arrange for Disposal by Licensed Contractor waste_storage->waste_disposal end End waste_disposal->end

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.